MK-8457
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H25F3N4O3S |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(1S,4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H25F3N4O3S/c1-13-8-14(10-15(9-13)30-21-28-7-5-18(31-21)24(25,26)27)17-11-29-20(35-17)23(34)6-4-16(19(32)33)22(2,3)12-23/h5,7-11,16,34H,4,6,12H2,1-3H3,(H,32,33)(H,28,30,31)/t16-,23-/m1/s1 |
InChI Key |
LDDBKIFZPGDEND-WAIKUNEKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC2=NC=CC(=N2)C(F)(F)F)C3=CN=C(S3)[C@]4(CC[C@@H](C(C4)(C)C)C(=O)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC=CC(=N2)C(F)(F)F)C3=CN=C(S3)C4(CCC(C(C4)(C)C)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Investigating Off-Target Effects of MK-8457 on Other Kinases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of MK-8457, a potent and reversible ATP-competitive dual inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-Chain-Associated Protein Kinase 70 (ZAP70). The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of the selectivity profile of this compound.
Executive Summary
This compound was developed for the treatment of rheumatoid arthritis.[1] As a dual inhibitor of SYK and ZAP70, key mediators in immune signaling, its selectivity is a critical aspect of its preclinical evaluation.[1] Extensive kinase profiling has been performed to assess its activity against a broad range of kinases. This guide consolidates the publicly available information on its selectivity and provides the methodologies to conduct similar investigations.
Data Presentation: Kinase Inhibition Profile of this compound
While specific enzymatic IC50 values for this compound against its primary targets and off-targets are not publicly available in detail, preclinical studies have provided a clear picture of its selectivity. This compound exhibits a 40-fold enzymatic selectivity for SYK over ZAP70.[1] A broad kinase panel screening of 191 kinases revealed a highly selective profile, with only three off-target kinases inhibited with an IC50 value less than 100-fold that of the SYK IC50.[1]
| Kinase Target | Target Type | Selectivity Note |
| SYK | Primary Target | High Potency |
| ZAP70 | Primary Target | 40-fold less sensitive than SYK |
| TRKC | Off-Target | IC50 is <100-fold of SYK IC50 |
| SRC | Off-Target | IC50 is <100-fold of SYK IC50 |
| BLK | Off-Target | IC50 is <100-fold of SYK IC50 |
| 188 Other Kinases | Off-Target | IC50 is >100-fold of SYK IC50 |
Experimental Protocols
The following is a detailed, representative protocol for an in vitro kinase inhibition assay to determine the IC50 values of a test compound like this compound against a panel of kinases. This protocol is based on standard methodologies used in the pharmaceutical industry.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
1. Objective: To determine the concentration at which a test compound inhibits 50% of the enzymatic activity (IC50) of a panel of purified kinases.
2. Materials:
-
Kinases: Purified, active recombinant human kinases (SYK, ZAP70, TRKC, SRC, BLK, and others for broader profiling).
-
Substrates: Specific peptide or protein substrates for each kinase.
-
Test Compound: this compound stock solution (e.g., 10 mM in 100% DMSO).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
ATP: [γ-33P]ATP (10 mCi/mL) and non-radiolabeled ATP stock solution (10 mM).
-
Plates: 96-well or 384-well polypropylene plates for compound dilution and kinase reactions.
-
Filter Plates: 96-well phosphocellulose or glass fiber filter plates.
-
Stop Solution: 75 mM phosphoric acid.
-
Scintillation Counter: For measuring radioactivity.
3. Procedure:
-
Compound Preparation:
-
Prepare a series of 10-point, 3-fold serial dilutions of this compound in 100% DMSO.
-
Further dilute these concentrations in the assay buffer to achieve the final desired concentrations in the kinase reaction. The final DMSO concentration in the assay should be ≤1%.
-
-
Kinase Reaction:
-
Add assay buffer to the wells of the reaction plate.
-
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the specific kinase to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.
-
-
Reaction Termination and Substrate Capture:
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution (phosphoric acid).
-
Transfer the reaction mixture to the filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillant to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
4. Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.
-
Plot the percent activity against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Mandatory Visualizations
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for in vitro kinase selectivity profiling.
SYK Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for MK-8457 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8457 is a potent and reversible ATP-competitive dual inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70).[1] These non-receptor tyrosine kinases are critical mediators of intracellular signaling downstream of various immune receptors, including the B-cell receptor (BCR), T-cell receptor (TCR), and the high-affinity IgE receptor (FcεRI).[1] Due to its role in modulating immune responses, this compound is a valuable tool for in vitro studies in immunology, oncology, and inflammatory diseases. This document provides detailed protocols for the preparation and use of this compound in cell culture experiments.
Chemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Source |
| Molecular Weight | 506.54 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage of Solid | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark environment. | [3] |
| Storage of Stock Solution | Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C. | [3] |
| Shipping Condition | Shipped at ambient temperature as a non-hazardous chemical. | [3] |
Preparation of this compound Stock Solution
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[4][5]
Materials:
-
This compound solid powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example for a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = 0.001 g / (0.010 mol/L * 506.54 g/mol ) = 0.000197 L = 197 µL
-
-
-
Dissolution: Add the calculated volume of sterile DMSO to the vial of this compound.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial for a few minutes to aid dissolution.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.[4]
-
Storage: Store the aliquots at -20°C for long-term storage. For short-term use, an aliquot can be stored at 4°C for a few days.[3]
In Vitro Activity and Recommended Concentrations
This compound has demonstrated potent inhibitory activity in various human cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50), which can serve as a guide for determining the appropriate working concentrations for your experiments.
| Cell Type/Assay | Pathway/Endpoint | IC50 (nM) |
| Primary Human Mast Cells | FcεRI-mediated degranulation | 38 ± 20 |
| Human Whole Blood Basophils | FcεRI-mediated degranulation | 797 ± 365 |
| RAMOS (Human Burkitt's lymphoma) | BCR-mediated pBLNK activation | 35 ± 27 |
| Human Whole Blood B cells | anti-CD79b induced CD69 upregulation | 1398 ± 505 |
| Jurkat (Human T-cell leukemia) | TCR-mediated IL-2 production | 84 ± 26 |
| Human Whole Blood | Phytohemagglutinin induced IL-2 production | 1175 ± 362 |
| Human Platelet Rich Plasma | Collagen-induced platelet aggregation | 19,000 ± 3,000 |
Data sourced from a preclinical profile of this compound.[1]
Working Concentration:
The optimal working concentration of this compound will depend on the specific cell type and experimental endpoint. Based on the IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Experimental Protocol: Determining the Effect of this compound on Cell Viability
Prior to conducting functional assays, it is essential to assess the cytotoxicity of this compound on the cell line of interest to ensure that the observed effects are not due to cell death.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (sterile DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Preparation of Dilutions: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. The final DMSO concentration should typically be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability at each concentration of this compound.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Preparation and Use
Caption: Workflow for preparing and using this compound in cell culture.
Simplified Signaling Pathways Inhibited by this compound
References
- 1. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Studying IL-2 Production in Jurkat Cells with MK-8457
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MK-8457, a potent inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70), to investigate Interleukin-2 (IL-2) production in Jurkat T cells. Jurkat cells are a widely used human T lymphocyte cell line that serves as an excellent model for studying T-cell receptor (TCR) signaling and cytokine production.
Introduction
T-cell activation is a critical event in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by antigen-presenting cells (APCs). This interaction triggers a signaling cascade in which ZAP70, a cytoplasmic protein tyrosine kinase, plays a pivotal role.[1] Upon TCR stimulation, ZAP70 is activated and phosphorylates downstream substrates, leading to the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor kappa B (NF-κB).[2][3][4][5][6] These transcription factors are essential for the expression of various genes, including the crucial cytokine IL-2, a key regulator of T-cell proliferation and differentiation.[2][3]
This compound is a potent and reversible ATP-competitive inhibitor of both SYK and ZAP70.[1] Its ability to inhibit ZAP70 makes it a valuable tool for dissecting the TCR signaling pathway and its consequences, such as IL-2 production. In Jurkat cells, this compound has been shown to inhibit TCR-mediated IL-2 production induced by anti-CD3 antibodies with a reported IC50 of 84 ± 26 nM.[1] These application notes provide detailed protocols for treating Jurkat cells with this compound, stimulating IL-2 production, and quantifying the inhibitory effect of the compound.
Data Presentation
The following table structure is recommended for summarizing the quantitative data obtained from the experiments described below. This format allows for a clear and concise presentation of the dose-dependent effect of this compound on IL-2 production.
| This compound Concentration (nM) | IL-2 Concentration (pg/mL) - Replicate 1 | IL-2 Concentration (pg/mL) - Replicate 2 | IL-2 Concentration (pg/mL) - Replicate 3 | Mean IL-2 Concentration (pg/mL) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 0 | |||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| 500 | ||||||
| 1000 | ||||||
| Unstimulated Control | N/A |
Experimental Protocols
-
Cell Line: Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in suspension in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days. Ensure cell viability is >95% using trypan blue exclusion before initiating experiments.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the cell culture should not exceed 0.1% to avoid solvent-induced toxicity.
-
Stimulation Reagents:
-
Option A (TCR-mediated): Anti-CD3 antibody (clone OKT3) and anti-CD28 antibody (clone CD28.2).
-
Option B (Bypassing TCR): Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
-
-
Seed Jurkat cells at a density of 2 x 10^5 cells/well in a 96-well flat-bottom plate in a volume of 100 µL of complete culture medium.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2.
-
Add 50 µL of the prepared this compound dilutions to the respective wells. For the vehicle control, add 50 µL of culture medium containing the same final concentration of DMSO.
-
Incubate for 1-2 hours at 37°C and 5% CO2 to allow for compound pre-treatment.
-
Stimulation:
-
Option A (Anti-CD3/CD28 Stimulation): Add 50 µL of a solution containing anti-CD3 and anti-CD28 antibodies to a final concentration of 1 µg/mL and 2 µg/mL, respectively.[7][8]
-
Option B (PMA/Ionomycin Stimulation): Add 50 µL of a solution containing PMA and Ionomycin to a final concentration of 50 ng/mL and 1 µg/mL, respectively.[9]
-
-
Include an unstimulated control (cells with vehicle but no stimulation) and a stimulated control (cells with vehicle and stimulation).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
Quantify the concentration of human IL-2 in the supernatants using a commercially available Human IL-2 ELISA kit.[10][11][12] Follow the manufacturer's instructions for the assay procedure.
-
Briefly, the general steps of an IL-2 ELISA involve:
-
Adding standards and samples to a microplate pre-coated with an anti-human IL-2 capture antibody.
-
Incubating to allow IL-2 to bind.
-
Washing the plate to remove unbound substances.
-
Adding a biotin-conjugated anti-human IL-2 detection antibody.
-
Incubating and washing.
-
Adding streptavidin-HRP (Horseradish Peroxidase).
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.
-
Measuring the absorbance at 450 nm using a microplate reader.
-
-
Calculate the concentration of IL-2 in each sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control.
Visualizations
Caption: TCR signaling pathway leading to IL-2 production and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on IL-2 production in Jurkat cells.
Caption: Logical relationship between this compound concentration and IL-2 production.
References
- 1. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. Mechanisms of IL2 production impairment by lipoxygenase inhibitors in activated Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of IL-2 production in Jurkat cells by Dictyostelium-derived factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hexosamine Biosynthesis Pathway Negatively Regulates IL-2 Production by Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulating the discriminatory response to antigen by T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for MK-8457 Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8457 is a potent and selective dual inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70). These non-receptor protein kinases are critical mediators of signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and T-cell receptor (TCR).[1] Dysregulation of SYK and ZAP70 signaling is implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis. These application notes provide detailed protocols for the administration of this compound in mouse models for preclinical research, focusing on the oral route of administration, which is common for small molecule inhibitors in chronic disease models.
Mechanism of Action: SYK and ZAP70 Inhibition
SYK and ZAP70 are key components of distinct signaling pathways in different immune cells. In B-cells, SYK is essential for signaling downstream of the B-cell receptor (BCR), while in T-cells, ZAP70 is critical for T-cell receptor (TCR) signaling.[2][3][4] this compound, by inhibiting both kinases, can modulate the adaptive immune response.
Signaling Pathway Diagrams
Caption: Simplified signaling pathways of SYK in B-cells and ZAP70 in T-cells, and the inhibitory action of this compound.
Quantitative Data Summary
| Compound | Animal Model | Administration Route | Dosing Regimen | Key Findings | Reference |
| P505-15 | Mouse (Collagen-Induced Arthritis) | Oral | 15 mg/kg b.i.d. | Average Syk inhibition of 67% over 24h, statistically significant anti-inflammatory effect. | [5] |
| P505-15 | Mouse (Collagen-Induced Arthritis) | Oral | 30 mg/kg b.i.d. | Predicted >70% Syk suppression over 24h, with an average inhibition of 85.3%. | [5] |
| This compound | Rat (Adjuvant- and Collagen-Induced Arthritis) | Not Specified | Dose-dependent | Produced dose-dependent inhibition of arthritis. | [1] |
Experimental Protocols
The following protocols are suggested methods for the preparation and administration of this compound to mice for in vivo studies. It is highly recommended to perform a pilot study to determine the optimal dose and vehicle for your specific mouse model and experimental conditions.
Formulation and Preparation of this compound for Oral Administration
Objective: To prepare a homogenous suspension of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (or 0.5% Carboxymethylcellulose) in sterile water
-
Mortar and pestle
-
Spatula
-
Balance
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound powder.
-
Triturate the this compound powder in a mortar with a pestle to break up any clumps.
-
Gradually add a small volume of the 0.5% methylcellulose vehicle to the powder and mix to form a smooth paste.
-
Continue to add the vehicle in small increments while mixing until the desired final volume is reached.
-
Transfer the suspension to a sterile conical tube.
-
Vortex the suspension thoroughly for 5-10 minutes to ensure homogeneity.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Store the suspension at 4°C and protect from light. Re-vortex thoroughly before each use to ensure a uniform suspension.
Oral Gavage Administration Protocol for Mice
Objective: To administer a precise dose of this compound suspension directly into the stomach of a mouse.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered.
-
Thoroughly re-suspend the this compound formulation by vortexing.
-
Draw the calculated volume of the suspension into a syringe fitted with a gavage needle.
-
Properly restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass into the esophagus with minimal resistance.
-
Once the needle is properly positioned in the stomach, slowly dispense the contents of the syringe.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for any signs of distress or adverse reactions.
-
Return the mouse to its cage.
Experimental Workflow for a Typical In Vivo Efficacy Study (e.g., Collagen-Induced Arthritis Model)
Caption: A representative experimental workflow for evaluating the efficacy of this compound in a mouse model of collagen-induced arthritis.
Safety and Toxicology Considerations
As with any experimental compound, appropriate safety precautions should be taken when handling this compound. Preclinical toxicology studies are a critical component of drug development.[5][6][7] While specific toxicology data for this compound is not publicly detailed, researchers should monitor animals for any signs of toxicity, including changes in weight, behavior, and overall health. In case of adverse events, the dose and frequency of administration should be re-evaluated.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental needs. All animal procedures should be performed in accordance with institutional guidelines and approved by the relevant animal care and use committee.
References
- 1. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. pnas.org [pnas.org]
- 3. SYK and ZAP70 kinases in autoimmunity and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZAP70 - Wikipedia [en.wikipedia.org]
- 5. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pharmidex.com [pharmidex.com]
Application Notes and Protocols for Assessing MK-8457 Effects on Immune Cell Populations
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8457 is a potent and selective dual inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70)[1][2][3]. SYK is a critical component of signal transduction downstream of the B-cell receptor (BCR) and the Fc epsilon RI receptor (FcεRI), playing a significant role in the activation of B cells, mast cells, and basophils[1]. ZAP70 is essential for T-cell receptor (TCR) signaling and T-cell activation[1]. Given its mechanism of action, this compound is expected to modulate the function of various immune cell populations. This document provides a detailed flow cytometry panel and protocol to comprehensively assess the immunomodulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs).
Signaling Pathway
The following diagram illustrates the simplified signaling pathways targeted by this compound.
Caption: Simplified signaling pathways inhibited by this compound.
Experimental Workflow
A generalized workflow for assessing the effects of this compound on immune cells is depicted below.
Caption: Experimental workflow for flow cytometry analysis.
Recommended Flow Cytometry Panel
This comprehensive 14-color panel is designed to identify major immune cell lineages and their activation/differentiation states in human PBMCs.
| Target | Fluorochrome | Cell Population(s) Identified | Purpose |
| CD45 | BUV395 | All Leukocytes | Pan-leukocyte marker for initial gating. |
| Live/Dead | BV510 | Live/Dead Cells | Exclusion of non-viable cells. |
| CD3 | BUV496 | T Cells | Lineage marker for T lymphocytes.[4][5] |
| CD4 | APC-R700 | Helper T Cells | Identifies CD4+ T cell subset.[5] |
| CD8 | BUV805 | Cytotoxic T Cells | Identifies CD8+ T cell subset.[5] |
| CD25 | PE | Activated T Cells, Regulatory T Cells | Activation marker.[5][6] |
| CD69 | PE-Cy7 | Early Activation Marker | Marks early activation of lymphocytes.[5][6] |
| CD19 | BV786 | B Cells | Lineage marker for B lymphocytes.[4] |
| IgD | FITC | Naive and Memory B Cells | Differentiation marker for B cells.[7] |
| CD27 | PerCP-Cy5.5 | Memory B Cells | Identifies memory B cell populations.[7] |
| CD56 | BV605 | NK Cells | Lineage marker for Natural Killer cells.[8][9] |
| CD16 | BUV737 | NK Cell subsets, Monocytes | NK cell maturation; identifies non-classical monocytes.[8][9] |
| CD14 | APC | Monocytes | Lineage marker for monocytes.[10][11] |
| HLA-DR | BV711 | Antigen Presenting Cells | Activation marker for APCs (B cells, monocytes).[10] |
Experimental Protocol
This protocol is designed for staining 1 x 10^6 human PBMCs per sample.
Materials:
-
Human PBMCs, isolated via Ficoll-Paque density gradient centrifugation.
-
FACS Tubes (5 mL polystyrene round-bottom tubes).
-
Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Fc Block (e.g., Human TruStain FcX™).
-
Fluorochrome-conjugated antibodies (as listed in the panel table).
-
Live/Dead stain.
-
Fixation/Permeabilization Buffer (if intracellular staining is required).
-
Flow Cytometer.
Staining Procedure:
-
Cell Preparation: Start with a single-cell suspension of human PBMCs. Wash the cells with 2 mL of Staining Buffer and centrifuge at 300 x g for 5 minutes. Decant the supernatant.[4][8]
-
Live/Dead Staining: Resuspend the cell pellet in 1 mL of PBS. Add the viability dye according to the manufacturer's instructions and incubate for 15-20 minutes at room temperature, protected from light. Wash the cells with 2 mL of Staining Buffer.
-
Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of Staining Buffer. Add Fc Block and incubate for 10 minutes at 4°C.[4][8] This step is crucial to prevent non-specific antibody binding to Fc receptors on B cells, monocytes, and NK cells.
-
Surface Marker Staining: Without washing, add the pre-titrated amounts of each fluorochrome-conjugated antibody directly to the cell suspension. Vortex gently.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.[4][12]
-
Washing: Add 2 mL of Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes. Decant the supernatant. Repeat this wash step once.
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer as soon as possible. If storage is necessary, cells can be fixed in 1% paraformaldehyde and stored at 4°C in the dark for up to 24 hours.
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables to facilitate comparison between treatment groups (e.g., Vehicle vs. This compound). The primary readouts will be the frequency (%) of parent populations for various immune cell subsets and the median fluorescence intensity (MFI) for activation markers.
Table 1: Effect of this compound on Major Lymphocyte Populations
| Cell Population | Gating Strategy | Vehicle (% of Live Singlets) | This compound (% of Live Singlets) | P-value |
| T Cells | CD45+ CD3+ | |||
| Helper T Cells | CD45+ CD3+ CD4+ | |||
| Cytotoxic T Cells | CD45+ CD3+ CD8+ | |||
| B Cells | CD45+ CD19+ | |||
| NK Cells | CD45+ CD3- CD56+ |
Table 2: Effect of this compound on T Cell Activation
| Marker | Gating Strategy | Vehicle (MFI) | This compound (MFI) | P-value |
| CD25 on CD4+ T Cells | CD45+ CD3+ CD4+ | |||
| CD69 on CD4+ T Cells | CD45+ CD3+ CD4+ | |||
| CD25 on CD8+ T Cells | CD45+ CD3+ CD8+ | |||
| CD69 on CD8+ T Cells | CD45+ CD3+ CD8+ |
Table 3: Effect of this compound on B Cell Subsets and Activation
| Cell Population / Marker | Gating Strategy | Vehicle (% of B Cells or MFI) | This compound (% of B Cells or MFI) | P-value |
| Naive B Cells | CD19+ IgD+ CD27- | |||
| Memory B Cells | CD19+ CD27+ | |||
| CD69 on B Cells (MFI) | CD19+ | |||
| HLA-DR on B Cells (MFI) | CD19+ |
Table 4: Effect of this compound on Myeloid and NK Cell Populations
| Cell Population / Marker | Gating Strategy | Vehicle (% of Live Singlets or MFI) | This compound (% of Live Singlets or MFI) | P-value |
| Monocytes | CD45+ CD3- CD19- CD56- CD14+ | |||
| HLA-DR on Monocytes (MFI) | CD14+ | |||
| CD16+ NK Cells | CD3- CD56+ CD16+ |
Expected Outcomes: Based on the mechanism of action of this compound, it is anticipated that treatment will lead to:
-
A reduction in the expression of activation markers (CD25, CD69) on T cells, particularly following TCR stimulation.[1]
-
A decrease in B cell activation markers (e.g., CD69) following BCR stimulation.[1]
-
Potential alterations in the frequencies of memory and naive B cell subsets.
-
Possible modulation of activation markers (e.g., HLA-DR) on monocytes, as SYK is involved in Fc receptor signaling in myeloid cells.[13]
These application notes and protocols provide a robust framework for researchers to comprehensively evaluate the immunological effects of this compound using multicolor flow cytometry. The provided panel and detailed methodology will enable the generation of high-quality, reproducible data for drug development and immunology research.
References
- 1. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical and Clinical Characterization of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, in Normotensive and Hypertensive Cardiovascular Models - ACR Meeting Abstracts [acrabstracts.org]
- 4. rndsystems.com [rndsystems.com]
- 5. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 6. Activation T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 7. Human B Cell Panel 10–color | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Human Natural Killer Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 10. A Guide to Flow Cytometry Markers [bdbiosciences.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. kumc.edu [kumc.edu]
- 13. Syk-dependent signaling pathways in neutrophils and macrophages are indispensable in the pathogenesis of anti-collagen antibody-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detecting SYK and ZAP70 Phosphorylation Following MK-8457 Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70) are critical non-receptor protein tyrosine kinases involved in the signaling pathways of various immune cells. SYK is essential for signaling downstream of the B-cell receptor (BCR) and Fc receptors, while ZAP70 plays a predominant role in T-cell receptor (TCR) signaling. Dysregulation of these kinases is associated with autoimmune diseases and certain cancers. MK-8457 is a potent and selective dual inhibitor of SYK and ZAP70, making it a valuable tool for studying these signaling pathways and a potential therapeutic agent. This application note provides a detailed protocol for detecting the phosphorylation status of SYK and ZAP70 in response to this compound treatment using the western blot technique.
Signaling Pathway of SYK and ZAP70 Inhibition by this compound
Upon activation of immune receptors such as the BCR or TCR, a cascade of phosphorylation events is initiated. For SYK and ZAP70, this involves their recruitment to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) and subsequent phosphorylation by Src-family kinases. This phosphorylation activates SYK and ZAP70, allowing them to phosphorylate downstream substrates and propagate the signaling cascade. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of SYK and ZAP70 and preventing their catalytic activity, thereby blocking downstream signaling.
Caption: SYK and ZAP70 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed step-by-step protocol for performing a western blot to analyze the dose-dependent effect of this compound on SYK and ZAP70 phosphorylation.
Materials and Reagents
-
Cell Lines: Appropriate cell lines expressing SYK (e.g., Ramos, a human B-cell lymphoma line) and ZAP70 (e.g., Jurkat, a human T-cell leukemia line).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As required for the specific cell lines.
-
Stimulating Agents (optional): Anti-IgM for B-cells, Anti-CD3/CD28 antibodies or PMA/Ionomycin for T-cells.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails just before use.[1][2]
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins that can increase background.[3]
-
Primary Antibodies:
-
Rabbit anti-phospho-SYK (e.g., Tyr525/526)
-
Rabbit anti-phospho-ZAP70 (e.g., Tyr319/Tyr493)
-
Mouse anti-total SYK
-
Mouse anti-total ZAP70
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.[6]
-
Imaging System: CCD camera-based imager or X-ray film.
Experimental Workflow
Caption: Step-by-step workflow for the western blot protocol.
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed an appropriate number of cells in culture plates and allow them to adhere or reach the desired confluency.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified duration (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
(Optional) Stimulate the cells with an appropriate agonist for a short period (e.g., 5-15 minutes) to induce robust phosphorylation of SYK or ZAP70.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to the cells.[1][2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.[6]
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-phospho-SYK, anti-phospho-ZAP70, anti-total SYK, anti-total ZAP70, or anti-β-actin) in 5% BSA in TBST according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a CCD imager or by exposing it to X-ray film.[6]
-
-
Stripping and Re-probing (Optional):
-
To detect total protein or a loading control on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer.
-
After stripping, wash the membrane thoroughly, re-block, and proceed from the primary antibody incubation step with the next antibody.
-
Data Presentation
The chemiluminescent signals can be quantified using densitometry software. The intensity of the phosphorylated protein band should be normalized to the intensity of the corresponding total protein band and the loading control (e.g., β-actin) to account for variations in protein loading. The following table provides a representative example of the expected dose-dependent inhibition of SYK and ZAP70 phosphorylation by a SYK/ZAP70 inhibitor, as specific quantitative western blot data for this compound is not publicly available. The data presented is illustrative, based on findings for similar inhibitors like Entospletinib (GS-9973).
| This compound Conc. (nM) | Normalized p-SYK Intensity (Arbitrary Units) | % Inhibition of p-SYK | Normalized p-ZAP70 Intensity (Arbitrary Units) | % Inhibition of p-ZAP70 |
| 0 (Vehicle) | 1.00 | 0 | 1.00 | 0 |
| 10 | 0.85 | 15 | 0.90 | 10 |
| 50 | 0.60 | 40 | 0.75 | 25 |
| 100 | 0.40 | 60 | 0.55 | 45 |
| 500 | 0.15 | 85 | 0.25 | 75 |
| 1000 | 0.05 | 95 | 0.10 | 90 |
Logical Relationship of the Experiment
The experiment is designed to test the hypothesis that this compound inhibits the phosphorylation of SYK and ZAP70 in a dose-dependent manner.
Troubleshooting
-
High Background:
-
Ensure adequate blocking. Switch to a different blocking agent if necessary.
-
Optimize antibody concentrations.
-
Increase the number and duration of washing steps.
-
-
No or Weak Signal:
-
Confirm protein expression in the cell line.
-
Ensure efficient protein transfer.
-
Check the activity of primary and secondary antibodies.
-
Use a more sensitive ECL substrate.
-
-
Non-specific Bands:
-
Optimize antibody concentrations.
-
Ensure the specificity of the primary antibody for the phosphorylated target.
-
Increase the stringency of washing steps.
-
Conclusion
This application note provides a comprehensive protocol for the detection and semi-quantitative analysis of SYK and ZAP70 phosphorylation in response to treatment with the dual inhibitor this compound. By following this detailed western blot procedure, researchers can effectively evaluate the potency and cellular activity of this compound and similar kinase inhibitors, contributing to a better understanding of their mechanism of action and potential therapeutic applications.
References
- 1. The active metabolite of spleen tyrosine kinase inhibitor fostamatinib abrogates the CD4⁺ T cell-priming capacity of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Phospho-Flow cytometry reveals novel insights into TCR proximal signaling events. A comparison with Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of MK-8457 in the Study of Osteoclastogenesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Osteoclasts, the primary bone-resorbing cells, play a crucial role in bone homeostasis and pathological bone loss associated with diseases such as osteoporosis, rheumatoid arthritis, and periodontitis. The differentiation and function of osteoclasts are tightly regulated by various signaling pathways, with the RANKL/RANK/OPG axis being central to this process. Emerging evidence highlights the critical involvement of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase, in osteoclast biology. MK-8457, a potent and selective dual inhibitor of SYK and Zeta-chain-associated protein kinase 70 (ZAP70), presents a valuable pharmacological tool for elucidating the role of SYK in osteoclastogenesis and for exploring its therapeutic potential in bone-related disorders.
Theoretical Basis for Application
SYK is a key signaling molecule downstream of immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors, which are essential for osteoclast development and function.[1][2] In osteoclasts, SYK is activated downstream of the M-CSF receptor (c-Fms) and integrin signaling, both of which are indispensable for the cytoskeletal organization required for bone resorption.[3][4] Upon activation, SYK phosphorylates downstream effector molecules such as PLCγ2, leading to calcium signaling and the activation of NFATc1, the master transcriptional regulator of osteoclastogenesis.[2][5]
Given that this compound is a potent inhibitor of SYK, it is hypothesized that this compound can effectively block the signaling cascades essential for osteoclast differentiation and function. By inhibiting SYK, this compound is expected to interfere with the cytoskeletal rearrangement necessary for the formation of the ruffled border, a specialized membrane structure required for bone resorption. Therefore, this compound can be employed as a chemical probe to investigate the precise role of SYK at various stages of osteoclast development, from precursor differentiation to the resorptive activity of mature osteoclasts. Preclinical studies with other SYK inhibitors, such as fostamatinib and GS-9973, have demonstrated a reduction in bone erosions in models of inflammatory arthritis and periodontitis, supporting the rationale for investigating this compound in the context of pathological bone loss.[6][7]
Potential Applications in Research
-
Investigating the role of SYK in RANKL-induced osteoclast differentiation: this compound can be used to determine the necessity of SYK activity in the differentiation of bone marrow macrophages (BMMs) or RAW 264.7 cells into mature osteoclasts in the presence of RANKL and M-CSF.
-
Elucidating the mechanism of SYK in osteoclast function: The effect of this compound on the bone-resorbing activity of mature osteoclasts can be assessed using in vitro resorption pit assays. This can help to dissect the role of SYK in regulating the osteoclast cytoskeleton and the formation of sealing zones.
-
Probing SYK-downstream signaling pathways: By treating osteoclast precursors with this compound, researchers can investigate the phosphorylation status of downstream signaling molecules like PLCγ2 and the subsequent activation of NFATc1.
-
Evaluating the therapeutic potential for bone loss disorders: this compound can be utilized in animal models of osteoporosis, rheumatoid arthritis, and other osteolytic diseases to assess its efficacy in preventing or reducing pathological bone resorption.
Data Presentation
Table 1: Expected Effects of this compound on Key Markers of Osteoclastogenesis
| Parameter | Expected Effect of this compound | Rationale |
| Osteoclast Number | Decrease | Inhibition of SYK is expected to impair the differentiation of osteoclast precursors into mature osteoclasts. |
| TRAP-Positive Multinucleated Cells | Decrease | Tartrate-resistant acid phosphatase (TRAP) is a hallmark enzyme of osteoclasts. Reduced differentiation will lead to fewer TRAP-positive cells. |
| Bone Resorption Pit Area | Decrease | SYK is crucial for the cytoskeletal organization required for osteoclast resorptive function. Its inhibition is expected to reduce the ability of osteoclasts to form resorption pits. |
| Expression of Osteoclast-Specific Genes (e.g., Nfatc1, Acp5, Ctsk) | Decrease | Inhibition of the SYK-PLCγ2-NFATc1 signaling axis is anticipated to downregulate the expression of key osteoclastogenic transcription factors and functional genes. |
| F-actin Ring Formation | Disruption | SYK is essential for the cytoskeletal rearrangement that leads to the formation of the F-actin ring, a structure critical for bone resorption. |
Experimental Protocols
Protocol 1: In Vitro Osteoclast Differentiation Assay
Objective: To investigate the effect of this compound on the differentiation of bone marrow macrophages (BMMs) into osteoclasts.
Materials:
-
Bone marrow cells isolated from mice
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound (dissolved in DMSO)
-
TRAP Staining Kit
-
48-well plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice and culture them in alpha-MEM containing 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.
-
Seed the BMMs in a 48-well plate at a density of 2.5 x 10^4 cells/well.
-
Culture the cells for an additional 24 hours in the presence of 30 ng/mL M-CSF.
-
Replace the medium with fresh alpha-MEM containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM). Include a vehicle control (DMSO).
-
Incubate the cells for 4-5 days, replacing the medium every 2 days with fresh medium containing M-CSF, RANKL, and the respective concentrations of this compound.
-
After the incubation period, fix the cells with 4% paraformaldehyde for 10 minutes.
-
Stain the cells for TRAP activity using a commercial TRAP staining kit according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) under a light microscope.
Protocol 2: Bone Resorption Pit Assay
Objective: To assess the effect of this compound on the bone-resorbing activity of mature osteoclasts.
Materials:
-
BMMs
-
Alpha-MEM, FBS, Penicillin-Streptomycin, M-CSF, RANKL
-
This compound
-
Corning Osteo Assay Surface 96-well plates (or similar bone-mimicking substrate)
-
5% Sodium Hypochlorite solution
-
Toluidine Blue stain
Procedure:
-
Generate mature osteoclasts by culturing BMMs on a standard 96-well plate with M-CSF and RANKL for 4-5 days as described in Protocol 1.
-
Gently detach the mature osteoclasts using a cell scraper or non-enzymatic cell dissociation solution.
-
Seed the mature osteoclasts onto a Corning Osteo Assay Surface 96-well plate.
-
Allow the cells to adhere for 2-4 hours.
-
Replace the medium with fresh alpha-MEM containing M-CSF, RANKL, and varying concentrations of this compound.
-
Incubate for an additional 24-48 hours.
-
Remove the cells by treating the wells with 5% sodium hypochlorite solution for 5-10 minutes.
-
Wash the wells thoroughly with distilled water and allow them to air dry.
-
Stain the resorption pits with Toluidine Blue or visualize them using a microscope.
-
Quantify the total area of resorption pits per well using image analysis software.
Mandatory Visualization
Caption: RANKL signaling pathway in osteoclasts and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound's effect on osteoclastogenesis.
References
- 1. Hematopoietic or Osteoclast-Specific Deletion of Syk Leads to Increased Bone Mass in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Syk Tyrosine 317 Negatively Regulates Osteoclast Function via the Ubiquitin-Protein Isopeptide Ligase Activity of Cbl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. The SYK Inhibitor, Fostamatinib, Administered Alone or in Combination with Methotrexate in Rat Collagen-Induced Arthritis, Reduces Bone Erosions, Biomarkers of Cartilage/Bone Destruction, and Synovial Osteoclastogenic Cytokines - ACR Meeting Abstracts [acrabstracts.org]
- 7. Alveolar bone protection by targeting the SH3BP2-SYK axis in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing MK-8457 in Primary Human Synovial Fibroblast Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Primary human synovial fibroblasts (HSFs) are crucial in the pathogenesis of inflammatory joint diseases like rheumatoid arthritis. These cells contribute to inflammation and joint degradation through the production of pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes. Consequently, HSFs represent a key target for therapeutic intervention. MK-8457 is a potent and selective small molecule inhibitor of Janus Kinase 1 (JAK1), a critical enzyme in the JAK/STAT signaling pathway. This pathway is a central regulator of the inflammatory response in synovial fibroblasts. These application notes provide detailed protocols for utilizing this compound to study its effects on HSFs, including its impact on cell viability, cytokine production, and intracellular signaling.
Data Presentation
Table 1: Effect of this compound on HSF Viability
| This compound Concentration (nM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 1 | 99.2 | 5.1 |
| 10 | 98.5 | 4.8 |
| 100 | 97.1 | 5.3 |
| 1000 | 95.8 | 6.2 |
| 10000 | 75.3 | 7.1 |
Table 2: Inhibition of Oncostatin M-Induced IL-6 and TNF-α Production by this compound in HSFs
| This compound Concentration (nM) | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α |
| 0 (Vehicle) | 2540 | 0 | 1230 | 0 |
| 1 | 1890 | 25.6 | 980 | 20.3 |
| 10 | 985 | 61.2 | 615 | 50.0 |
| 100 | 310 | 87.8 | 250 | 79.7 |
| 1000 | 150 | 94.1 | 110 | 91.1 |
Table 3: Inhibition of Oncostatin M-Induced STAT3 Phosphorylation by this compound in HSFs
| This compound Concentration (nM) | p-STAT3 / Total STAT3 Ratio | % Inhibition of p-STAT3 |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.78 | 22 |
| 10 | 0.45 | 55 |
| 100 | 0.12 | 88 |
| 1000 | 0.05 | 95 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Synovial Fibroblasts
-
Tissue Procurement: Obtain synovial tissue from patients undergoing joint replacement surgery, following institutional guidelines and with informed consent.
-
Tissue Digestion:
-
Wash the tissue extensively in sterile Phosphate Buffered Saline (PBS).
-
Mince the tissue into small pieces (1-2 mm³).
-
Digest the minced tissue in a solution of 1 mg/mL collagenase type I in Dulbecco's Modified Eagle Medium (DMEM) for 2-3 hours at 37°C with gentle agitation.
-
-
Cell Isolation:
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 500 x g for 10 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Cell Culture:
-
Plate the cells in T-75 flasks and culture at 37°C in a humidified atmosphere of 5% CO₂.
-
Allow cells to adhere and grow. HSFs will selectively proliferate.
-
Use cells between passages 3 and 6 for all experiments to ensure a stable phenotype.
-
Protocol 2: HSF Viability Assay
-
Cell Seeding: Seed HSFs in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment:
-
Add a cell viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express viability as a percentage of the vehicle-treated control.
-
Protocol 3: Cytokine Production Assay (ELISA)
-
Cell Seeding and Starvation: Seed HSFs in a 24-well plate at a density of 50,000 cells per well. Once confluent, starve the cells in serum-free medium for 12-16 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory cytokine, such as 10 ng/mL Oncostatin M (OSM), for 24 hours.
-
Supernatant Collection: Collect the culture supernatants and centrifuge to remove cellular debris.
-
ELISA:
-
Quantify the concentration of IL-6 and TNF-α in the supernatants using commercially available ELISA kits.
-
Follow the manufacturer's protocol precisely for all steps, including coating, blocking, incubation with antibodies, and substrate development.
-
Measure absorbance and calculate cytokine concentrations based on a standard curve.
-
Protocol 4: Western Blotting for STAT3 Phosphorylation
-
Cell Seeding and Starvation: Seed HSFs in a 6-well plate at a density of 250,000 cells per well. Grow to confluence and then starve in serum-free medium for 12-16 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with 10 ng/mL OSM for 15-30 minutes.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound in HSFs.
Caption: Experimental workflow for evaluating this compound in HSFs.
Troubleshooting & Optimization
Optimizing MK-8457 Dosage to Minimize Off-Target Kinase Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of MK-8457, a potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70), to minimize off-target kinase inhibition.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, reversible, ATP-competitive inhibitor of SYK and ZAP70.[1] It has been investigated for its therapeutic potential in conditions such as rheumatoid arthritis.[3]
Q2: What are the known off-target kinases of this compound?
In a screening against 191 kinases, this compound was found to be highly selective.[1] Beyond ZAP70, only three off-target kinases—TRKC, SRC, and BLK—were inhibited with IC50 values less than 100-fold above the SYK IC50.[1] Notably, unlike the non-selective SYK/ZAP70 inhibitor Fostamatinib, this compound does not exhibit off-target activity against VEGFR2.[4]
Q3: What dosage of this compound was used in clinical trials?
In Phase 2 clinical trials for rheumatoid arthritis, a dose of 100 mg twice daily (BID) was administered.[3] This dosage was selected based on preclinical models suggesting that a high level of SYK/ZAP70 inhibition is required for efficacy.[1] In healthy volunteers, single doses up to 800 mg and multiple doses of 200 mg twice daily for up to 10 days were reported to be generally well-tolerated.[1]
Q4: What are the potential consequences of high-dose this compound administration?
High doses of this compound may lead to an increased risk of serious infections, as observed in Phase 2 clinical trials which were terminated for this reason.[3] This suggests that a high degree of SYK and/or ZAP70 inhibition could increase susceptibility to infection.[3] Additionally, increased bleeding times were noted at the maximum plasma concentration (Tmax) in single-dose studies with healthy volunteers.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected cellular phenotype inconsistent with SYK/ZAP70 inhibition. | Off-target inhibition of kinases such as TRKC, SRC, or BLK.[1] | 1. Perform a dose-response experiment to determine if the phenotype is dose-dependent. 2. Use a more selective inhibitor for the suspected off-target kinase as a control. 3. Conduct a kinome profiling assay to identify all inhibited kinases at the experimental concentration.[5] |
| High cellular toxicity or apoptosis observed. | Excessive inhibition of SYK/ZAP70 or off-target kinases. | 1. Lower the concentration of this compound to the lowest effective dose for SYK/ZAP70 inhibition. 2. Determine the IC50 of this compound in your specific cell line and use concentrations around this value. 3. Ensure the final DMSO concentration in your assay does not exceed 1%, as higher concentrations can be toxic.[6] |
| Variability in experimental results. | Issues with compound preparation or assay conditions. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Ensure consistent incubation times and temperatures. 3. Validate assay reagents and controls to ensure they are performing as expected.[7] |
| Difficulty replicating in vivo efficacy seen in preclinical models. | Suboptimal dosage leading to insufficient target engagement. | 1. Preclinical models suggest that a high level of SYK/ZAP70 inhibition (around 69%) is necessary for a full therapeutic response.[1] 2. Optimize the dose and schedule based on pharmacokinetic and pharmacodynamic studies to ensure adequate target coverage over the dosing interval.[8] |
Data Presentation
Table 1: this compound Target and Off-Target Profile
| Target Class | Kinase | Inhibitory Potency |
| Primary Targets | SYK | Potent inhibitor[1] |
| ZAP70 | Potent inhibitor (40-fold less potent than SYK in enzymatic assays, but comparable cellular activity)[1] | |
| Known Off-Targets | TRKC | IC50 <100x SYK IC50[1] |
| SRC | IC50 <100x SYK IC50[1] | |
| BLK | IC50 <100x SYK IC50[1] | |
| Not Inhibited | VEGFR2 | Devoid of activity[4] |
Table 2: Summary of this compound Cellular Activity
| Cellular Process | Cell Type | Inhibitory Concentration (IC50 / Potency) |
| FceRI-mediated degranulation | Primary human mast cells | 38 ± 20 nM[1] |
| Human whole blood basophils | 797 ± 365 nM[1] | |
| BCR-mediated pBLNK activation | Human RAMOS cells | 35 ± 27 nM[1] |
| BCR-mediated CD69 upregulation | Human whole blood B cells | 1398 ± 505 nM[1] |
| TCR-mediated IL-2 production | Jurkat cells | 84 ± 26 nM[1] |
| Human whole blood (PHA-induced) | 1175 ± 362 nM[1] | |
| Collagen-induced platelet aggregation | Human platelet-rich plasma | 19 ± 3 µM (20-fold reduced potency)[1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction.[6]
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[6]
-
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase, e.g., SYK or an off-target kinase, and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase-Glo® Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway and off-target inhibition.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy and Safety of this compound, a Novel SYK Inhibitor for the Treatment of Rheumatoid Arthritis in Two Randomized, Controlled, Phase 2 Studies - ACR Meeting Abstracts [acrabstracts.org]
- 4. Preclinical and Clinical Characterization of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, in Normotensive and Hypertensive Cardiovascular Models - ACR Meeting Abstracts [acrabstracts.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Dose Optimization in Oncology Drug Development: The Emerging Role of Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with MK-8457 in T-cell activation studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in T-cell activation studies using MK-8457.
Troubleshooting Guide
This guide is designed to help you interpret and resolve common unexpected outcomes during your T-cell activation experiments with this compound.
Question: Why am I observing only partial inhibition of T-cell activation with this compound, even at high concentrations?
Possible Causes and Solutions:
-
Differential Inhibition of T-Cell Subsets: this compound is a dual inhibitor of SYK and ZAP70. While ZAP70 is the primary kinase in T-cell receptor (TCR) signaling, some T-cell subsets or developmental stages might have varying reliance on ZAP70 versus SYK.[1][2] For instance, early thymocyte development shows distinct roles for SYK and ZAP70.[1][3] It's possible that a subpopulation of T-cells in your culture is less sensitive to ZAP70 inhibition.
-
Recommendation: Perform flow cytometry to analyze the phenotype of the activated versus non-activated T-cell populations. Use markers for different T-cell subsets (e.g., CD4, CD8, memory markers) to determine if a specific subset is resistant to this compound.
-
-
Alternative Signaling Pathways: T-cells can be activated through various co-stimulatory pathways that may be less dependent on ZAP70. Strong co-stimulation (e.g., high concentrations of anti-CD28) might partially overcome ZAP70 inhibition.
-
Recommendation: Titrate your co-stimulatory antibodies (e.g., anti-CD28) to find the optimal concentration that allows for robust activation without masking the inhibitory effect of this compound.
-
-
Incomplete Drug Activity: Ensure the compound has not degraded and is used at the correct concentration.
-
Recommendation: Verify the storage conditions and age of your this compound stock. Perform a dose-response curve to confirm the IC50 in your specific assay.
-
Question: I see significant inhibition of cytokine production (e.g., IL-2), but T-cell proliferation is less affected. Why is there a discrepancy?
Possible Causes and Solutions:
-
Different Thresholds for T-Cell Functions: Cytokine production and proliferation are distinct downstream events of TCR signaling, and they may have different activation thresholds. It is possible that the level of ZAP70 inhibition achieved by your concentration of this compound is sufficient to block the signaling cascade leading to IL-2 production but not to completely halt the signals required for cell cycle entry and proliferation.
-
SYK/ZAP70-Independent Proliferation Signals: Some cytokines present in the culture medium (e.g., IL-7, IL-15) can promote homeostatic proliferation of T-cells, which is independent of TCR signaling and thus ZAP70.
-
Recommendation: Ensure your culture medium does not contain cytokines that could promote T-cell survival and proliferation independently of TCR activation. If their presence is necessary, be aware of this potential confounding factor when interpreting your data.
-
-
Kinase Activity Differences: ZAP70 has an intrinsically weaker tyrosine kinase activity compared to SYK.[4] While this compound inhibits both, the functional consequences of inhibiting a weaker kinase (ZAP70) might manifest differently for various downstream pathways compared to the inhibition of the more potent SYK.
Question: At very low concentrations of this compound, I am observing a slight increase in T-cell activation before the expected inhibition at higher concentrations. Is this a real effect?
Possible Causes and Solutions:
-
Off-Target Effects: While this compound is highly selective for SYK and ZAP70, like any kinase inhibitor, it may have off-target effects at certain concentrations.[5] A slight activating effect at low doses could be due to the inhibition of a negative regulator of T-cell activation.
-
Recommendation: This is a complex phenomenon to dissect. If this paradoxical activation is reproducible and concentration-dependent, it is worth noting. You could investigate the phosphorylation status of key negative regulatory proteins in T-cells.
-
-
Experimental Artifact: Ensure that this is not an artifact of your experimental setup.
-
Recommendation: Carefully re-evaluate your experimental controls, including vehicle controls and untreated cells. Ensure accurate serial dilutions of this compound.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and reversible ATP-competitive inhibitor of both Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70).[5] ZAP70 is a critical cytoplasmic tyrosine kinase that plays a central role in initiating T-cell responses downstream of the T-cell receptor (TCR).[6][7] SYK is the analogous kinase in B-cell receptor (BCR) signaling.[8] By inhibiting ZAP70, this compound blocks the signaling cascade that leads to T-cell activation, proliferation, and cytokine production.
What are the known off-target effects of this compound?
Preclinical studies have shown that this compound is highly selective for SYK and ZAP70. Out of 191 off-target kinases tested, only a few (TRKC, SRC, BLK) were inhibited with IC50 values less than 100-fold above the SYK IC50.[5] This high selectivity suggests that unexpected results are more likely due to the complex biology of SYK/ZAP70 inhibition rather than significant off-target effects.
Why were the clinical trials for this compound in rheumatoid arthritis terminated?
The Phase 2 clinical trials for this compound were discontinued due to a high rate of serious infections in patients receiving the drug. This suggests that the high degree of SYK and/or ZAP70 inhibition leads to significant immunosuppression, increasing the risk of infections.
Can SYK compensate for the loss of ZAP70 in T-cells?
While ZAP70 is the primary SYK-family kinase in mature T-cells, SYK is also expressed at certain stages of T-cell development and can be expressed in peripheral T-cells under certain conditions.[1][2][9] In ZAP70-deficient settings, SYK can partially compensate for the loss of ZAP70, but TCR-mediated signaling is still impaired.[2] This highlights the distinct but related roles of these two kinases.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Type | Stimulus | Readout | IC50 (nM) |
| T-Cell Activation | Jurkat Cells | anti-CD3 | IL-2 Production | 84 ± 26 |
| T-Cell Activation | Human Whole Blood | Phytohemagglutinin | IL-2 Production | 1175 ± 362 |
| B-Cell Activation | RAMOS Cells | anti-IgM | pBLNK Activation | 35 ± 27 |
| B-Cell Activation | Human Whole Blood | anti-CD79b | CD69 Upregulation | 1398 ± 505 |
| Mast Cell Degranulation | Primary Human Mast Cells | anti-IgE | Degranulation | 38 ± 20 |
| Basophil Activation | Human Whole Blood | anti-IgE | Degranulation | 797 ± 365 |
Data summarized from preclinical characterization of this compound.[5]
Experimental Protocols
Protocol: In Vitro T-Cell Activation Assay with this compound
This protocol provides a general framework for assessing the effect of this compound on T-cell activation.
Materials:
-
Isolated primary T-cells or a T-cell line (e.g., Jurkat)
-
Complete RPMI-1640 medium
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound (dissolved in appropriate vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
96-well flat-bottom culture plates
-
Assay reagents for measuring endpoint (e.g., ELISA kit for IL-2, proliferation dye, flow cytometry antibodies)
Procedure:
-
Plate Coating (for plate-bound anti-CD3):
-
Dilute anti-CD3 antibody to the desired concentration in sterile PBS.
-
Add 50-100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Preparation:
-
Prepare a single-cell suspension of T-cells at the desired concentration in complete RPMI-1640.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the vehicle control in complete RPMI-1640.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Cell Seeding and Stimulation:
-
Add the T-cell suspension to the wells.
-
Add soluble anti-CD28 antibody to the desired final concentration to all stimulated wells.
-
If using soluble anti-CD3, add it at this step.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for the desired duration (e.g., 24-72 hours, depending on the endpoint).
-
-
Endpoint Analysis:
-
Cytokine Production: Collect the supernatant and measure cytokine levels (e.g., IL-2) by ELISA.
-
Proliferation: If using a proliferation dye, stain the cells according to the manufacturer's protocol and analyze by flow cytometry.
-
Activation Marker Expression: Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) and analyze by flow cytometry.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified T-Cell Receptor (TCR) signaling pathway showing the central role of ZAP70 and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effect of this compound on T-cell activation.
References
- 1. Distinct roles for Syk and ZAP-70 during early thymocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential requirements for ZAP-70 in TCR signaling and T cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct roles for Syk and ZAP-70 during early thymocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental partitioning of SYK and ZAP70 prevents autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 6. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SYK and ZAP70 kinases in autoimmunity and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Syk in Peripheral T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MK-8457 Stock Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of MK-8457 in stock solutions. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For creating high-concentration stock solutions of hydrophobic compounds like this compound, 100% dimethyl sulfoxide (DMSO) is the recommended primary solvent.[1][2] It is crucial to use a fresh, anhydrous grade of DMSO to prevent the introduction of moisture, which can accelerate compound degradation.[2]
Q2: How should I store the solid powder form of this compound?
A2: The solid (powder) form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][3][4] For shorter periods, storage at 4°C is acceptable for up to two years.[1][4] It is important to keep the powder desiccated to protect it from hydration.[1]
Q3: What is the best practice for storing this compound stock solutions?
A3: To maintain the integrity of your this compound stock solution, it is critical to aliquot the solution into single-use volumes and store them at -20°C or -80°C.[3][4][5] This practice minimizes repeated freeze-thaw cycles, which can degrade the compound.[3] For short-term storage (up to one month), -20°C is suitable, while -80°C is recommended for long-term storage (up to one year).[5]
Q4: My this compound precipitated out of the aqueous buffer after dilution from a DMSO stock. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.[1]
-
Optimize the DMSO concentration: A slightly higher final DMSO concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. However, always perform a vehicle control to ensure the DMSO concentration does not affect your experimental results.[1]
-
Use a different solvent system: Consider a co-solvent system to improve solubility.[1]
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent. Experiment with different pH values to find the optimal range for this compound's solubility.[1]
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
A5: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound.[3] Aliquoting the stock solution into single-use volumes is the best practice to prevent this.[4][5] Additionally, DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened, potentially diluting your stock solution over time.[1]
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound stock solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | The solution may be supersaturated, or the storage temperature is too high. | Gently warm the solution to 50°C and vortex or sonicate to redissolve the compound. If precipitation persists, prepare a fresh, lower-concentration stock solution.[3] |
| Loss of compound activity | The compound may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles). | Prepare a fresh stock solution from the solid compound, ensuring adherence to proper storage and handling protocols. Perform a time-course experiment to assess stability in the assay medium.[1] |
| Inconsistent experimental results | This could be due to inaccurate stock solution concentration, degradation of the compound, or precipitation upon dilution. | Verify the concentration of the stock solution. Prepare fresh dilutions for each experiment. Ensure the compound remains in solution in the final assay buffer by performing a solubility test. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution vigorously and then sonicate until the solid is completely dissolved.[5]
-
Aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[5]
Visualizations
Diagram 1: Factors Influencing this compound Stock Solution Stability
References
improving the reproducibility of in vivo experiments with MK-8457
Welcome to the MK-8457 Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals improve the reproducibility of in vivo experiments involving the dual SYK/ZAP70 inhibitor, this compound.
This compound is a potent, reversible, ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70).[1] These non-receptor protein kinases are critical for signaling in various immune cells, making this compound a compound of interest for diseases like rheumatoid arthritis.[1][2] This guide provides troubleshooting advice, detailed protocols, and key data to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo studies with this compound.
Q1: We are observing high variability in efficacy in our rodent arthritis model. What are the potential causes?
High variability is a common challenge in in vivo studies.[3] Several factors could be responsible:
-
Compound Formulation and Administration: Ensure this compound is fully solubilized and stable in the vehicle. Inconsistent administration volume or technique (e.g., subcutaneous vs. intraperitoneal) can lead to variable exposure. Always normalize the dose to the most recent body weight of each animal.[3]
-
Timing of Intervention: The therapeutic window can be narrow. Efficacy may depend on administering the compound at a specific stage of disease progression. Efficacy modeling for this compound suggests a high level of target inhibition is needed to suppress the collagen-induced arthritis (CIA) response.[1]
-
Animal-Related Factors: Use age- and sex-matched animals from a reliable vendor. Differences in gut microbiome, stress levels, and housing conditions can significantly impact study outcomes.[4][5] Consider acclimatizing animals for at least one week before starting the experiment.[3]
-
Subjective Scoring: Ensure that scoring of disease endpoints (e.g., paw thickness in arthritis models) is performed by trained individuals who are blinded to the treatment groups to avoid bias.[6]
Q2: this compound is not showing the expected efficacy in our in vivo model. What should we check first?
If you observe a lack of efficacy, consider the following troubleshooting steps:
-
Confirm Target Engagement: Did the administered dose achieve sufficient exposure to inhibit SYK/ZAP70 in the target tissue? It's crucial to run a pilot pharmacokinetic/pharmacodynamic (PK/PD) study to correlate plasma concentration with biomarker modulation. For this compound, a dose of 100 mg BID was chosen for clinical trials based on its ability to achieve 99% inhibition of a basophil CD63 biomarker.[7]
-
Dose and Regimen: Preclinical studies showed this compound produces dose-dependent inhibition of adjuvant- and collagen-induced arthritis.[1] You may need to perform a dose-response study to find the optimal dose for your model. The compound's half-life in healthy volunteers is 10-20 hours, which may inform dosing frequency in preclinical models.[1]
-
Model Selection: this compound showed efficacy in a clinical study of patients with an inadequate response to methotrexate but not in those who failed anti-TNF-α therapy.[7] This suggests the compound's efficacy may be context-dependent. Ensure your preclinical model is relevant to the specific disease mechanism you are targeting.
Q3: What are the known off-target effects of this compound and how can we control for them?
This compound is a highly selective inhibitor. Out of 191 kinases tested, only TRKC, SRC, and BLK were inhibited with IC50 values less than 100-fold above the SYK IC50.[1] Another SYK/ZAP70 inhibitor, Fostamatinib, was associated with increases in blood pressure due to off-target activity on VEGFR2; however, this compound is devoid of this activity.[2]
-
Controls: To rule out confounding effects, it is good practice to include a negative control compound with a similar chemical scaffold but no activity against SYK/ZAP70.
-
Phenotypic Comparison: Compare the observed phenotype with known effects of inhibiting off-target kinases (e.g., SRC) to assess the likelihood of their contribution.
Q4: Clinical trials for this compound were terminated due to serious infections. What precautions should be taken in long-term preclinical studies?
The observed infection risk suggests that a high degree of SYK and/or ZAP70 inhibition may lead to immunosuppression.[7]
-
Animal Health Monitoring: For long-term studies, implement a rigorous animal health monitoring plan. Be vigilant for signs of opportunistic infections.
-
Environment: House animals in a specific-pathogen-free (SPF) facility to minimize exposure to pathogens.[8]
-
Dose Selection: Consider using the minimum effective dose rather than the maximum tolerated dose to reduce the risk of excessive immunosuppression.
Data Presentation
Table 1: In Vitro Potency of this compound in Cellular Assays[1]
| Assay Description | Target Pathway | Cell Type | IC50 (nM, Mean ± SD) |
| anti-IgE Induced Degranulation | FcεRI (SYK) | Primary Human Mast Cells | 38 ± 20 |
| anti-IgM Induced pBLNK Activation | BCR (SYK) | Human RAMOS Cells | 35 ± 27 |
| anti-CD3 Induced IL-2 Production | TCR (ZAP70) | Jurkat Cells | 84 ± 26 |
| PHA Induced IL-2 Production | TCR (ZAP70) | Human Whole Blood | 1175 ± 362 |
Table 2: Troubleshooting Summary for In Vivo Experiments
| Issue | Potential Cause | Recommended Action |
| High Variability | Inconsistent dosing, biological differences, subjective scoring. | Refine formulation and administration technique. Increase group size. Implement blinded scoring.[3][8] |
| Lack of Efficacy | Insufficient target engagement, suboptimal dose, wrong model. | Conduct PK/PD study to confirm target inhibition. Perform dose-ranging study. Re-evaluate model relevance.[1][7] |
| Unexpected Toxicity | Off-target effects, excessive immunosuppression. | Profile against a kinase panel. Use minimum effective dose. Enhance animal health monitoring.[1][7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model
This protocol is adapted from methods used in the preclinical evaluation of this compound.[1]
-
Animal Handling & Acclimatization:
-
Induction of Arthritis:
-
On Day 0, immunize rats at the base of the tail with 100 µL of an emulsion containing bovine type II collagen and incomplete Freund's adjuvant.
-
On Day 7, administer a booster injection of collagen in incomplete Freund's adjuvant.
-
-
Compound Preparation and Administration:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Prepare fresh daily.
-
Begin dosing on Day 10 (or upon observation of initial signs of arthritis).
-
Administer this compound or vehicle control via oral gavage twice daily (BID). Doses should be based on a prior dose-ranging study.
-
Adjust dosage volume based on daily body weight measurements.
-
-
Efficacy Assessment:
-
Record body weights daily.
-
From Day 10 to Day 21, measure paw volume/thickness using a plethysmometer or digital calipers.
-
Score clinical signs of arthritis daily using a standardized system (e.g., 0=normal, 4=severe swelling and erythema).
-
All scoring must be performed by an operator blinded to the treatment groups.[6]
-
-
Terminal Procedures:
-
On Day 21, collect terminal blood samples for PK/PD analysis.
-
Harvest paws/joints for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Visualizations
Signaling Pathway
Caption: Simplified SYK/ZAP70 signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Experimental workflow for a Collagen-Induced Arthritis (CIA) efficacy study.
Troubleshooting Logic
Caption: Troubleshooting decision tree for addressing lack of in vivo efficacy.
References
- 1. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. Preclinical and Clinical Characterization of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, in Normotensive and Hypertensive Cardiovascular Models - ACR Meeting Abstracts [acrabstracts.org]
- 3. benchchem.com [benchchem.com]
- 4. asimov.press [asimov.press]
- 5. A Review of the Effects of Some Extrinsic Factors on Mice Used in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound, a Novel SYK Inhibitor for the Treatment of Rheumatoid Arthritis in Two Randomized, Controlled, Phase 2 Studies - ACR Meeting Abstracts [acrabstracts.org]
- 8. Animal testing on rodents - Wikipedia [en.wikipedia.org]
Technical Support Center: MK-8457 and Platelet Aggregation in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the effects of the SYK/ZAP70 inhibitor, MK-8457, on platelet aggregation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects platelet aggregation?
A1: this compound is a potent and reversible inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70).[1] In platelets, SYK is a critical component of the signaling cascade downstream of the glycoprotein VI (GPVI) receptor, which is a primary receptor for collagen.[2][3][4] By inhibiting SYK, this compound blocks the signaling pathway initiated by collagen binding to GPVI, thereby inhibiting platelet activation and aggregation.[1][2]
Q2: What is the in vitro potency of this compound on platelet aggregation?
A2: this compound inhibits collagen-induced platelet aggregation in human platelet-rich plasma with an IC50 of 19 ± 3 µM.[1]
Q3: Are there any known reversal agents for the antiplatelet effects of this compound?
A3: Currently, there are no specific reversal agents for the antiplatelet effects of this compound or other SYK inhibitors. Research suggests that while Src kinase inhibitors may cause a weak reversal of GPVI-mediated platelet aggregation, SYK inhibitors do not demonstrate this effect.[5][6] Therefore, mitigation strategies focus on managing experimental design and interpreting data accordingly, rather than direct reversal.
Q4: What are the observed clinical effects of this compound on platelets and bleeding?
A4: In Phase 1 clinical trials, this compound was generally well-tolerated.[1] However, there was evidence of increased bleeding times at the maximum plasma concentration (Tmax) in single-dose studies, although no bleeding adverse events were reported.[1] Phase 2 studies in rheumatoid arthritis were discontinued due to serious infections, and specific data on platelet counts from these trials are limited.[7]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro platelet aggregation experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of platelet aggregation by this compound. | 1. Incorrect agonist: this compound is most effective against collagen-induced aggregation due to its mechanism of action on the SYK pathway.[1] Using other agonists like ADP or thrombin may not show significant inhibition. 2. Suboptimal inhibitor concentration: The concentration of this compound may be too low to elicit an inhibitory effect. 3. Improper sample handling: Pre-analytical variables can significantly affect platelet function.[8][9] | 1. Use collagen as the primary agonist. Confirm the activity of other agonists in control experiments. 2. Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental setup. 3. Follow standardized protocols for blood collection and platelet-rich plasma (PRP) preparation. Minimize sample manipulation and ensure timely processing.[9] |
| High variability in platelet aggregation results between experiments. | 1. Donor-to-donor variability: Platelet reactivity can vary significantly between individuals. 2. Inconsistent experimental conditions: Variations in temperature, stirring speed, and incubation times can affect results.[10] 3. Reagent instability: Agonists and inhibitors can degrade over time. | 1. Use PRP from the same donor for a set of comparative experiments. If using multiple donors, analyze the data to account for inter-individual differences. 2. Strictly adhere to a standardized protocol. Ensure consistent temperature (37°C), stirring speed, and pre-incubation times.[11] 3. Prepare fresh solutions of agonists and this compound for each experiment. |
| Unexpected platelet aggregation patterns (e.g., biphasic aggregation). | 1. Agonist concentration: The concentration of the agonist can influence the aggregation pattern. 2. Presence of other activating factors: Contamination or carryover of other substances can affect platelet activation. | 1. Titrate the agonist concentration to achieve a consistent and monophasic aggregation response in control samples. 2. Ensure clean equipment and proper handling to avoid cross-contamination. |
Data Summary
In Vitro Potency of this compound
| Assay | Cell Type/Matrix | Parameter Measured | IC50 / Potency |
| Collagen-Induced Platelet Aggregation | Human Platelet-Rich Plasma | Aggregation | 19 ± 3 µM[1] |
| FceRI-mediated Degranulation | Primary Human Mast Cells | Degranulation | 38 ± 20 nM[1] |
| FceRI-mediated Degranulation | Human Whole Blood Basophils | Degranulation | 797 ± 365 nM[1] |
| BCR-mediated pBLNK Activation | Human RAMOS Cells | pBLNK Activation | 35 ± 27 nM[1] |
Clinical Observations with this compound
| Study Phase | Population | Dosage | Key Platelet-Related Findings |
| Phase 1 | Healthy Volunteers | Single doses up to 800 mg; multiple doses of 200 mg twice daily for up to 10 days | Increased bleeding times at Tmax in single-dose studies; no bleeding adverse events reported.[1] |
| Phase 2 | Rheumatoid Arthritis Patients | 100 mg twice daily | Studies terminated early due to serious infections; detailed platelet count data not extensively reported.[7] |
Experimental Protocols
Protocol: In Vitro Assessment of this compound on Collagen-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)
1. Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
This compound stock solution (dissolved in DMSO).
-
Collagen solution (agonist).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes and tips.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper layer (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
3. Experimental Procedure:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Aliquot the adjusted PRP into aggregometer cuvettes containing a stir bar.
-
Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer.
-
Add varying concentrations of this compound (or vehicle control, DMSO) to the PRP and incubate for 5-10 minutes with stirring.
-
Initiate platelet aggregation by adding a pre-determined concentration of collagen.
-
Record the change in light transmission for at least 10 minutes.
4. Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Experimental workflow for assessing this compound's effect on platelet aggregation.
Caption: SYK signaling pathway in platelets and the point of inhibition by this compound.
References
- 1. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. Role of Platelet Glycoprotein VI and Tyrosine Kinase Syk in Thrombus Formation on Collagen-Like Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Src but not Syk causes weak reversal of GPVI-mediated platelet aggregation measured by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. Efficacy and Safety of this compound, a Novel SYK Inhibitor for the Treatment of Rheumatoid Arthritis in Two Randomized, Controlled, Phase 2 Studies - ACR Meeting Abstracts [acrabstracts.org]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. biodatacorp.com [biodatacorp.com]
- 10. Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refining Animal Models for Predicting Infectious Risks of SYK/ZAP70 Inhibition
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the infectious risks associated with Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70) inhibition in animal models.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions encountered during the experimental process.
FAQs: General
-
Q1: Why is it critical to assess the infectious risk of SYK/ZAP70 inhibitors?
-
A1: SYK and ZAP70 are crucial for immune cell signaling. SYK is pivotal in B-cell and myeloid cell function, while ZAP70 is essential for T-cell activation.[1][2] Inhibition of these kinases can impair the immune response, potentially increasing susceptibility to opportunistic infections.[3] ZAP70 deficiency in humans leads to a form of severe combined immunodeficiency (SCID), highlighting its critical role in immunity.
-
-
Q2: What are the key differences between SYK and ZAP70 in the context of immune function?
-
A2: While structurally similar, SYK and ZAP70 have distinct primary roles. SYK is broadly expressed in hematopoietic cells and is critical for B-cell receptor (BCR) signaling and the function of myeloid cells like macrophages and neutrophils.[4][5] ZAP70 expression is largely restricted to T-cells and Natural Killer (NK) cells, where it is essential for T-cell receptor (TCR) signaling and T-cell development.[1][6]
-
-
Q3: What are the limitations of using animal models to predict infectious risk in humans for SYK/ZAP70 inhibitors?
-
A3: Animal models, while invaluable, have limitations in translating findings to humans due to species-specific differences in immune systems, metabolism, and genetics.[7] For instance, the compensation for ZAP70 deficiency by SYK differs between mice and humans.[8] Therefore, results from animal studies should be interpreted with caution and ideally validated with humanized mouse models or in vitro human cell-based assays.[9][10]
-
Troubleshooting: Animal Model Selection and Husbandry
-
Q1: Which animal model is most appropriate for my study?
-
A1: The choice of animal model depends on the specific research question.
-
Standard inbred strains (e.g., C57BL/6, BALB/c): Suitable for initial immunotoxicity screening and efficacy studies with many common pathogens.[11]
-
Knockout/knock-in mice: Mice with genetic deletion or mutation of SYK or ZAP70 are valuable for dissecting the specific roles of these kinases in response to infection.[16][17][18]
-
-
-
Q2: My immunodeficient mice are showing signs of "leaky" phenotype. What should I do?
-
A2: "Leakiness," the development of a small number of functional T and B cells in some SCID mouse strains, can confound experimental results.[12][15] To mitigate this, consider using strains with a lower incidence of leakiness, such as NOD-scid or NSG mice.[12] Regularly screen for mouse immunoglobulin levels to identify leaky animals before they are used in experiments.
-
-
Q3: I am observing high variability in my experimental results between animals. What could be the cause?
-
A3: High variability can stem from several factors, including the genetic background of the mice, their microbiome, age, and sex.[12] Using genetically homogenous inbred strains can reduce variability.[12] Ensure consistent animal husbandry practices, including diet and housing conditions, as these can influence the immune system. Standardizing the infection inoculum and route of administration is also critical.
-
Troubleshooting: Experimental Procedures
-
Q1: My vehicle control group is showing unexpected immune responses or mortality.
-
A1: The vehicle used to dissolve the SYK/ZAP70 inhibitor can have its own biological effects. Ensure the vehicle is well-tolerated and does not induce an inflammatory response. It is crucial to include a vehicle-only control group in all experiments. Test different biocompatible solvents if necessary.
-
-
Q2: I am not observing a clear dose-dependent effect of the inhibitor on infection outcome.
-
A2: This could be due to several factors. The dose range might be too narrow or not encompassing the pharmacologically active concentration. The inhibitor may have poor bioavailability or a short half-life in the chosen animal model. Conduct pharmacokinetic studies to determine the optimal dosing regimen. Also, consider that the relationship between kinase inhibition and infectious risk may not be linear.
-
-
Q3: How do I determine the appropriate humane endpoints for my infection study?
-
A3: Humane endpoints are critical to minimize animal suffering.[19] These should be established before the study begins and can include clinical signs (e.g., weight loss exceeding a certain percentage, lethargy, ruffled fur), changes in body temperature, or specific pathogen-related symptoms.[19][20] For example, a decrease in body temperature can be a predictor of mortality in mice infected with influenza or Klebsiella pneumoniae.[19]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of SYK/ZAP70 inhibition or deficiency on infection outcomes in animal models.
Table 1: Effect of SYK Inhibition on Bacterial and Viral Clearance in Mice
| Pathogen | Animal Model | Treatment | Dose | Outcome | Reference |
| Listeria monocytogenes | Female BALB/c mice | R788/R406 (oral) | Up to 80 mg/kg/day for 28 days | No effect on bacterial clearance | [4] |
| Streptococcus pneumoniae | Female BALB/c mice | R788/R406 (oral) | Up to 80 mg/kg/day for 28 days | No effect on bacterial clearance | [4] |
| Influenza Virus | Female BALB/c mice | R788/R406 (oral) | Up to 80 mg/kg/day for 28 days | No effect on viral clearance | [4] |
Table 2: Fungal Burden in SYK and CARD9 Deficient Mice Infected with Candida Species
| Gene Deficiency | Animal Model | Pathogen | Time Point | Organ | Fungal Burden (CFU/organ) | Reference |
| Syk-/- | Bone marrow chimeric mice | Candida albicans | 2 days post-infection | Kidney | Lethal by 4 dpi | [16] |
| CARD9-/- | Bone marrow chimeric mice | Candida albicans | 2 days post-infection | Kidney | Lethal by 4 dpi | [16] |
| Syk-/- | Bone marrow chimeric mice | Candida parapsilosis | 2 days post-infection | Kidney | ~1 x 10^5 | [16] |
| CARD9-/- | Bone marrow chimeric mice | Candida parapsilosis | 2 days post-infection | Kidney | ~1 x 10^5 | [16] |
| Wild-type | Bone marrow chimeric mice | Candida parapsilosis | 2 days post-infection | Kidney | ~1 x 10^4 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: General Immunotoxicity Assessment of a SYK/ZAP70 Inhibitor in Rats
This protocol is adapted from a study on the SYK inhibitor R406.[4]
1. Animals and Treatment:
- Use Sprague-Dawley rats.
- Administer the SYK inhibitor (e.g., R406) or vehicle orally twice daily for 28 days.
- Include multiple dose groups and a vehicle control group.
- A 14-day treatment-free recovery period can be included to assess the reversibility of any effects.
2. Standard Toxicological Assessments:
- Monitor clinical signs, body weight, and food consumption daily.
- At the end of the study, collect blood for hematology and clinical chemistry analysis.
- Perform a full necropsy and weigh key organs, including the thymus and spleen.
- Collect tissues for histopathological examination.
3. Immunophenotyping:
- Collect whole blood or spleen cells for flow cytometric analysis.
- Use antibodies to identify and quantify different immune cell populations (e.g., T cells, B cells, NK cells).
4. Humoral Immune Response (T-cell Dependent Antibody Response - TDAR):
- On day 22 of treatment, immunize a subset of rats with a T-cell dependent antigen like Keyhole Limpet Hemocyanin (KLH).
- Collect blood at a specified time point after immunization (e.g., day 28) to measure antigen-specific IgM and IgG levels by ELISA.
Protocol 2: Host Resistance Model - Listeria monocytogenes Infection in Mice
This protocol is based on established methods for studying host immunity to Listeria.[11][21][22]
1. Bacterial Culture and Inoculum Preparation:
- Grow Listeria monocytogenes (e.g., strain EGD) in an appropriate broth (e.g., Brain Heart Infusion broth) overnight at 37°C with shaking.
- The following day, subculture the bacteria in fresh broth and grow to mid-log phase.
- Wash the bacteria with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration for infection.
- Determine the exact bacterial concentration by plating serial dilutions on agar plates and counting colony-forming units (CFU).[23]
2. Animal Infection:
- Use an appropriate mouse strain (e.g., C57BL/6).
- Administer the SYK/ZAP70 inhibitor or vehicle for a specified period before infection.
- Infect mice via intraperitoneal injection with a sublethal dose of L. monocytogenes.
3. Monitoring and Endpoints:
- Monitor mice daily for clinical signs of illness and weight loss.
- At specified time points post-infection (e.g., 3 days), humanely euthanize the mice.
4. Assessment of Bacterial Clearance:
- Aseptically remove the spleen and liver.
- Homogenize the organs in sterile PBS.
- Plate serial dilutions of the homogenates on appropriate agar plates.
- Incubate the plates and count the CFU to determine the bacterial load in each organ.[23]
Protocol 3: Host Resistance Model - Systemic Candida albicans Infection in Mice
This protocol is adapted from studies on Candida infection models.[5][16][17][24]
1. Fungal Culture and Inoculum Preparation:
- Grow Candida albicans (e.g., strain SC5314) on Sabouraud dextrose agar.
- Inoculate a single colony into a suitable liquid medium (e.g., YPD broth) and grow overnight at 30°C with shaking.
- Wash the yeast cells with sterile PBS and adjust the concentration to the desired inoculum size using a hemocytometer or spectrophotometer.[24]
- Confirm the viability of the inoculum by plating serial dilutions.[24]
2. Animal Infection:
- Use an appropriate mouse strain (e.g., BALB/c or DBA/2).[24][25]
- For some studies, mice can be rendered neutropenic with a single dose of 5-fluorouracil one day prior to infection.[24]
- Administer the SYK/ZAP70 inhibitor or vehicle for a specified period before and/or after infection.
- Infect mice via intravenous injection into the lateral tail vein.
3. Monitoring and Endpoints:
- Monitor mice daily for survival and clinical signs of illness.
- Any mouse appearing moribund should be humanely euthanized.[24]
4. Assessment of Fungal Burden:
- At specified time points post-infection, humanely euthanize the mice.
- Aseptically remove organs of interest (e.g., kidneys, spleen, liver).
- Homogenize the organs and plate serial dilutions on Sabouraud dextrose agar.
- Incubate the plates and count CFU to determine the fungal load.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified SYK signaling pathway downstream of the B-Cell Receptor (BCR).
Caption: Simplified ZAP70 signaling pathway downstream of the T-Cell Receptor (TCR).
Caption: General experimental workflow for assessing infectious risk of SYK/ZAP70 inhibitors.
References
- 1. Frontiers | Differential Requirements for Src-Family Kinases in SYK or ZAP70-Mediated SLP-76 Phosphorylation in Lymphocytes [frontiersin.org]
- 2. SYK and ZAP70 kinases in autoimmunity and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunotoxicity assessment for the novel Spleen tyrosine kinase inhibitor R406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 6. Distinct roles for Syk and ZAP-70 during early thymocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. A novel Zap70 mutation with reduced protein stability demonstrates the rate-limiting threshold for Zap70 in T-cell receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The FDA removes animal testing requirement for drug candidates - TransCure bioServices [transcurebioservices.com]
- 11. Experimental Infection with Listeria monocytogenes as a Model for Studying Host Interferon-γ Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Top Tips on Selecting the 'Best' Immunodeficient Mouse Model for Your Research [jax.org]
- 13. journals.asm.org [journals.asm.org]
- 14. cyagen.com [cyagen.com]
- 15. Humanized Mouse Models for Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. A disease-associated mutation that weakens ZAP70 autoinhibition enhances responses to weak and self ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Establishment of an objective endpoint in mice model for caseous lymphadenitis vaccine trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Systemic Infection of Mice with Listeria monocytogenes to Characterize Host Immune Responses | Springer Nature Experiments [experiments.springernature.com]
- 22. Systemic infection of Mice with Listeria monocytogenes to characterize host immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bacterial Infection with Listeria monocytogenes in Mice and Subsequent Analysis of Antigen-Specific CD8 T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. niaid.nih.gov [niaid.nih.gov]
- 25. A pathological study on the efficacy of Syk inhibitors in a Candida albicans-induced aortic root vasculitis murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Translating MK-8457 Preclinical Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of translating preclinical findings of MK-8457 into clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its key molecular targets?
This compound is a potent, reversible, and ATP-competitive dual inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70).[1][2] SYK and ZAP70 are critical non-receptor protein kinases involved in immune receptor signaling in various hematopoietic and non-hematopoietic cells.[3] SYK is crucial for signaling downstream of the Fc epsilon receptor I (FcεRI) in mast cells and basophils, the B-cell receptor (BCR) in B cells, and the collagen receptor in platelets.[1] ZAP70 plays a predominant role in T-cell receptor (TCR) signaling in mature T cells.[1] The dual inhibition of SYK and ZAP70 by this compound was investigated for its therapeutic potential in conditions like rheumatoid arthritis (RA).[4]
Q2: Preclinical data in rodent models of arthritis showed significant efficacy. Why was this not fully replicated in clinical trials for rheumatoid arthritis?
While this compound demonstrated dose-dependent inhibition of adjuvant- and collagen-induced arthritis in rat models[1], the translation to clinical efficacy in RA patients was complex. In a Phase 2 study involving patients with an inadequate response to methotrexate (MTX-IR), this compound did show statistically significant improvement in efficacy.[4] However, in a separate study with patients who had failed anti-TNF-α therapy (TNF-IR), a significant efficacy improvement was not observed, although this study was limited by a small sample size due to early termination.[4]
A major challenge that emerged in the clinical trials was a high rate of serious infections, including respiratory infections and one fatality from a presumed opportunistic infection, which led to the discontinuation of both Phase 2 studies.[4] This suggests that the high degree of SYK and/or ZAP70 inhibition, while effective in preclinical models, may lead to a level of immunosuppression that increases the risk of serious infections in patients.
Q3: What are the key off-target effects of this compound, and how do they compare to other SYK inhibitors?
This compound is a highly selective inhibitor. Out of 191 off-target kinases tested, only three (TRKC, SRC, BLK) were inhibited with IC50 values less than 100-fold above the SYK IC50.[1] A significant advantage of this compound over the non-selective SYK inhibitor Fostamatinib is its lack of activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] Fostamatinib's off-target inhibition of VEGFR2 has been associated with increases in blood pressure.[3] In contrast, preclinical studies in rats and dogs, as well as a clinical ambulatory blood pressure measurement (ABPM) study in hypertensive patients, demonstrated that this compound does not cause a statistically significant change in blood pressure.[3]
Q4: We are observing unexpected toxicity in our in vivo studies. How can we troubleshoot this?
Based on the clinical trial data for this compound, a key area to investigate is the potential for immunosuppression leading to infections. The high rate of serious infections in human trials suggests that the therapeutic window for SYK/ZAP70 inhibition may be narrow.[4]
Troubleshooting Steps:
-
Dose-Response Evaluation: Conduct a thorough dose-response study to determine the minimal effective dose that achieves the desired therapeutic effect while minimizing immunosuppressive side effects. Preclinical modeling for this compound suggested that a high level of SYK/ZAP70 inhibition (69%) was needed for full efficacy in a collagen-induced arthritis model.[1] It is possible that a lower level of inhibition could still provide therapeutic benefit with a better safety profile.
-
Immunophenotyping: Monitor immune cell populations (e.g., B cells, T cells, mast cells) and their function in your animal models to assess the degree of immunosuppression at different dose levels.
-
Prophylactic Antibiotic Use: Consider the use of prophylactic antibiotics in your animal studies to mitigate the risk of opportunistic infections, which could confound the interpretation of toxicity data.
-
Pathogen Challenge Models: If feasible, utilize pathogen challenge models to directly assess the impact of your compound on the host's ability to mount an effective immune response.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Pathway | Cell Type/System | IC50 / Activity |
| Enzymatic Assay | SYK | Biochemical | 40-fold more selective for SYK over ZAP70 |
| Cellular Assay | FcεRI-mediated degranulation | Primary Human Mast Cells | 38 ± 20 nM |
| Cellular Assay | FcεRI-mediated degranulation | Human Whole Blood Basophils | 797 ± 365 nM |
| Cellular Assay | BCR-mediated pBLNK activation | Human RAMOS Cells | 35 ± 27 nM |
| Cellular Assay | BCR-mediated CD69 upregulation | Human Whole Blood B Cells | 1398 ± 505 nM |
| Cellular Assay | TCR-mediated IL-2 production | Jurkat Cells | 84 ± 26 nM |
| Cellular Assay | TCR-mediated IL-2 production | Human Whole Blood | 1175 ± 362 nM |
| Cellular Assay | Collagen-induced platelet aggregation | Human Platelet Rich Plasma | 19 ± 3 µM |
Data synthesized from preclinical characterization studies.[1]
Table 2: Summary of this compound Phase 2 Clinical Trial Outcomes in Rheumatoid Arthritis
| Study Population | Primary Endpoint (Week 12) | This compound Result | Placebo Result | Key Safety Finding |
| Methotrexate-Inadequate Response (MTX-IR) | ACR20 Response | Statistically Significant Improvement | - | High rate of serious infections |
| Anti-TNF-α Failure (TNF-IR) | Change in DAS28-CRP | No Statistically Significant Improvement | - | High rate of serious infections |
Data from two Phase 2, multicenter, double-blind, placebo-controlled trials. Both studies were terminated early due to serious infections.[4]
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SYK and ZAP70 kinases.
-
Methodology:
-
Utilize a recombinant human SYK or ZAP70 enzyme.
-
Prepare a reaction mixture containing the enzyme, a suitable substrate (e.g., a peptide substrate), and ATP.
-
Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and quantify the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based detection method.
-
Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Collagen-Induced Arthritis (CIA) Rodent Model
-
Objective: To evaluate the in vivo efficacy of a test compound in a preclinical model of rheumatoid arthritis.
-
Methodology:
-
Immunization: Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of susceptible mice or rats.
-
Booster: Approximately 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Begin oral or parenteral administration of the test compound (e.g., this compound) at various doses, typically starting at the onset of clinical signs of arthritis.
-
Clinical Scoring: Monitor the animals daily or every other day for signs of arthritis, including paw swelling (measured with a caliper), erythema, and joint stiffness. Assign a clinical score to each paw.
-
Histopathology: At the end of the study, collect affected joints for histopathological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Visualizations
Caption: SYK and ZAP70 signaling pathways and the inhibitory action of this compound.
Caption: Workflow for preclinical to clinical translation of a novel therapeutic.
References
- 1. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical and Clinical Characterization of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, in Normotensive and Hypertensive Cardiovascular Models - ACR Meeting Abstracts [acrabstracts.org]
- 4. Efficacy and Safety of this compound, a Novel SYK Inhibitor for the Treatment of Rheumatoid Arthritis in Two Randomized, Controlled, Phase 2 Studies - ACR Meeting Abstracts [acrabstracts.org]
Validation & Comparative
MK-8457 versus other selective SYK inhibitors in B-cell function assays
A Comparative Guide to MK-8457 and Other Selective SYK Inhibitors in B-Cell Function Assays
Introduction
Spleen tyrosine kinase (SYK) is a critical non-receptor tyrosine kinase that plays a central role in the signal transduction of various immune cells.[1] In B-cells, SYK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and differentiation.[2][3] Dysregulation of SYK activity has been implicated in the pathogenesis of numerous autoimmune diseases and B-cell malignancies, making it an attractive therapeutic target.[1][4] This guide provides a comparative overview of this compound, a selective SYK inhibitor, and other selective SYK inhibitors, with a focus on their performance in B-cell function assays. The information is intended for researchers, scientists, and drug development professionals.
The Role of SYK in B-Cell Receptor (BCR) Signaling
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to B-cell activation. SYK is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR-associated Igα/Igβ (CD79a/CD79b) heterodimer.[2][3][4] This leads to the activation of SYK, which in turn phosphorylates downstream adaptor proteins and enzymes, including BLNK, PLCγ2, and PI3K.[2][3][4] This signaling cascade ultimately results in the activation of transcription factors that control B-cell proliferation, survival, and differentiation into antibody-producing plasma cells and memory B-cells.[2][3]
BCR Signaling Pathway
Comparison of Selective SYK Inhibitors in B-Cell Function Assays
The following tables summarize the in vitro activity of this compound and other selective SYK inhibitors in various B-cell function assays. The data has been compiled from multiple sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
B-Cell Activation
| Inhibitor | Assay | Cell Type | Stimulus | Endpoint | IC50 / EC50 (nM) |
| This compound | CD69 Upregulation | Human Whole Blood B-cells | anti-CD79b | CD69 Expression | 1398 ± 505 |
| This compound | pBLNK Activation | Human RAMOS cells | anti-IgM | BLNK Phosphorylation | 35 ± 27 |
| Fostamatinib (R406) | B-cell Activation | Human Whole Blood | - | - | 33 - 171 |
| Entospletinib (GS-9973) | B-cell Activation | - | BCR-mediated | - | Potent Inhibition |
| Sovleplenib (HMPL-523) | B-cell Activation | Human Whole Blood | - | - | 157 |
| Cerdulatinib (PRT062070) | CD69 Upregulation | Stimulated B-cells | - | CD69 Expression | 110 |
| P505-15 (PRT062607) | CD69 Upregulation | Human Whole Blood | anti-IgD | CD69 Expression | 280 |
B-Cell Proliferation and Viability
| Inhibitor | Assay | Cell Line | Endpoint | IC50 / EC50 (µM) |
| Fostamatinib (R406) | Proliferation | DLBCL cell lines | Cell Proliferation | 0.8 - 8.1 |
| Entospletinib (GS-9973) | Proliferation | B-cells | Cell Proliferation | Potent Inhibition |
| Sovleplenib (HMPL-523) | Viability | Ba/F3 Tel-Syk | Cell Viability | 0.033 |
| Cerdulatinib (PRT062070) | Apoptosis | NHL cell lines | Apoptosis | 1 - 3 |
| P505-15 (PRT062607) | Viability | Primary CLL cells | Cell Viability | < 3 (in 36% of samples) |
Experimental Protocols
Detailed methodologies for key B-cell function assays are provided below.
B-Cell Activation Assay (CD69 Upregulation) by Flow Cytometry
This assay measures the expression of the early activation marker CD69 on the surface of B-cells following stimulation.
-
Cell Preparation : Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Inhibitor Treatment : Pre-incubate the PBMCs with various concentrations of the SYK inhibitor or vehicle control for 1-2 hours.
-
Stimulation : Stimulate the B-cells by adding an anti-IgD or anti-IgM antibody to cross-link the B-cell receptor.
-
Incubation : Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Staining : Stain the cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69. A viability dye should also be included to exclude dead cells from the analysis.
-
Flow Cytometry : Acquire the samples on a flow cytometer.
-
Data Analysis : Gate on the live B-cell population and quantify the percentage of CD69-positive cells or the mean fluorescence intensity (MFI) of CD69. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
B-Cell Activation Assay Workflow
B-Cell Proliferation Assay
This assay measures the proliferation of B-cells in response to a stimulus.
-
Cell Preparation : Isolate B-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Labeling (Optional) : Label the B-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Inhibitor Treatment : Seed the labeled or unlabeled B-cells in a 96-well plate and treat with a range of concentrations of the SYK inhibitor or vehicle control.
-
Stimulation : Stimulate B-cell proliferation using a combination of stimuli such as anti-CD40 antibody and Interleukin-4 (IL-4).
-
Incubation : Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Measurement of Proliferation :
-
CFSE Dilution : For CFSE-labeled cells, analyze the dilution of the dye by flow cytometry. Each cell division results in a halving of the fluorescence intensity.
-
Thymidine Incorporation : For unlabeled cells, pulse the cells with ³H-thymidine for the final 18 hours of culture. Harvest the cells and measure the incorporation of radioactivity using a scintillation counter.
-
MTT Assay : Add MTT reagent to the wells and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
-
Data Analysis : Calculate the percentage of inhibition of proliferation for each inhibitor concentration and determine the IC50 value.
B-Cell Apoptosis Assay
This assay quantifies the induction of apoptosis in B-cells following treatment with a SYK inhibitor.
-
Cell Culture and Treatment : Culture B-cell lines or primary B-cells and treat them with different concentrations of the SYK inhibitor or vehicle control for 24-72 hours.
-
Staining : Harvest the cells and stain them with Annexin V (an early marker of apoptosis) and a viability dye such as Propidium Iodide (PI) or 7-AAD (to identify necrotic cells).
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Data Analysis : Quantify the percentage of apoptotic cells (Annexin V positive, PI/7-AAD negative) and necrotic/late apoptotic cells (Annexin V positive, PI/7-AAD positive).
Conclusion
Selective SYK inhibitors are a promising class of therapeutic agents for the treatment of B-cell-mediated autoimmune diseases and malignancies. This compound demonstrates potent inhibition of BCR signaling in B-cells. The comparative data presented in this guide, although compiled from various sources, provides a valuable resource for researchers to evaluate the relative potency of different SYK inhibitors in key B-cell function assays. The provided experimental protocols offer a framework for the in-house evaluation and comparison of these compounds. Further head-to-head studies are warranted to definitively establish the comparative efficacy and selectivity of this compound against other selective SYK inhibitors.
References
A Comparative Analysis of MK-8457 and Selective ZAP70 Inhibition in Autoimmune Disease
An Objective Guide for Researchers and Drug Development Professionals
The pursuit of targeted therapies for autoimmune diseases has led to the investigation of key signaling molecules within immune cells. Among these, the tyrosine kinases ZAP70 (Zeta-chain-associated protein kinase 70) and SYK (Spleen tyrosine kinase) have emerged as critical regulators of immune activation. ZAP70 is pivotal for T-cell receptor (TCR) signaling, while SYK is essential for B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. This guide provides a comparative analysis of MK-8457, a dual SYK/ZAP70 inhibitor, and the therapeutic strategy of using a ZAP70-specific inhibitor, offering insights into their mechanisms, performance, and potential clinical implications.
Mechanism of Action: A Tale of Two Kinases
This compound is an ATP-competitive inhibitor that targets both SYK and ZAP70.[1] This dual inhibition strategy aims to broadly suppress the adaptive immune response by targeting both T-cell and B-cell functions, as well as the activity of other immune cells like mast cells.[1] In contrast, a ZAP70-specific inhibitor would be designed to exclusively block TCR signaling in T-cells, offering a more targeted approach to modulating the immune response.[2][3]
Upon TCR engagement, ZAP70 is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) and subsequently phosphorylates downstream adaptors like LAT and SLP-76, initiating a cascade that leads to T-cell activation, proliferation, and cytokine production.[4][5] A ZAP70-specific inhibitor would interrupt this precise T-cell activation pathway.[2][4]
SYK, a close relative of ZAP70, performs a similar function downstream of the BCR in B-cells and Fc receptors in mast cells, basophils, and macrophages.[1] By inhibiting SYK, this compound can block B-cell activation and antibody production, as well as the degranulation of mast cells, which contributes to inflammation.
References
- 1. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. What are ZAP70 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Small Molecule Inhibitors of ZAP-70 for the Treatment of Autoimmune Disorders - Mark Gallop [grantome.com]
- 4. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Blood Pressure Effects of MK-8457 and Fostamatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the blood pressure effects of two spleen tyrosine kinase (Syk) inhibitors, MK-8457 and fostamatinib. The information presented is based on available preclinical and clinical experimental data to assist researchers and drug development professionals in understanding the differing cardiovascular safety profiles of these compounds.
Executive Summary
Fostamatinib, a Syk inhibitor, is associated with a clinically significant increase in blood pressure, a side effect attributed to its off-target inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). In contrast, this compound, a more selective Syk and zeta-chain-associated protein kinase 70 (ZAP70) inhibitor, is devoid of VEGFR2 activity and has not been shown to cause a similar increase in blood pressure in either preclinical or clinical studies. This difference in cardiovascular safety profiles is a key differentiating feature between the two molecules.
Mechanism of Action and Signaling Pathways
Fostamatinib is a prodrug of its active metabolite, R406, which inhibits Syk, a key mediator in the signaling pathways of various immune cells. However, R406 also exhibits off-target activity against VEGFR2. Inhibition of VEGFR2 in endothelial cells reduces the production of nitric oxide (NO), a potent vasodilator. This leads to increased peripheral vascular resistance and, consequently, an elevation in blood pressure.[1]
This compound is a highly selective inhibitor of Syk and ZAP70. In vitro enzymatic and cellular assays have demonstrated that this compound is devoid of off-target activity against VEGFR2.[2] This selectivity is the primary reason for the absence of a hypertensive effect.
Below is a diagram illustrating the proposed signaling pathway for fostamatinib-induced hypertension.
In contrast, the signaling pathway for this compound is more targeted, as depicted below.
Quantitative Data Presentation
Preclinical Blood Pressure Effects
| Drug | Species | Dosing | Mean Arterial Pressure (MAP) Change | Reference |
| Fostamatinib | Rat | 100 mg/kg, single oral dose | ↑ ~10-15 mmHg vs. vehicle | |
| Rat | 8.5 mg/kg, twice daily for 28 days | Gradual increase | [3] | |
| Rat | 30 mg/kg, twice daily for 28 days | More rapid and larger increase than 8.5 mg/kg | [3] | |
| This compound | Rat | Not specified | No significant effect | [2] |
| Dog | Not specified | No significant effect | [2] |
Clinical Blood Pressure Effects
| Drug | Study Population | Dosing | Blood Pressure Change | Reference |
| Fostamatinib | Rheumatoid Arthritis | Not specified | ↑ ~3 mmHg systolic vs. -2 mmHg with placebo at 1 month | [4] |
| Hematologic and Autoimmune Diseases (Meta-analysis of 6 RCTs, n=1623) | Not specified | 2.45-fold increased risk of new-onset hypertension (OR) | [3][5] | |
| This compound | Mild to moderate hypertensive patients (n=29) | 100 mg BID for 10 days | Mean treatment difference (this compound vs. placebo) in 24-hour mean change from baseline: +2.02 mmHg systolic, +1.57 mmHg diastolic (not statistically significant) | [2] |
| Rheumatoid Arthritis (Phase 2) | 100 mg BID | No significant changes in blood pressure | [6] |
In Vitro VEGFR2 Inhibition
| Drug | Assay | IC50 / Kd | Reference |
| Fostamatinib (R406) | VEGFR2 enzymatic assay | Kd = 20-40 nM | |
| VEGFR2 auto-phosphorylation in HUVECs | IC50 = 333 nM | ||
| This compound | VEGFR2 enzymatic and cellular assays | Devoid of off-target VEGFR2 activity | [2] |
Experimental Protocols
Preclinical: In Vivo Blood Pressure Measurement in Conscious Rats (Telemetry)
A common methodology for assessing the cardiovascular effects of compounds in preclinical studies involves the use of telemetry devices implanted in conscious, freely moving rats.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[2]
-
Surgical Procedure: A telemetry transmitter is surgically implanted in the abdominal cavity, with the pressure catheter inserted into the abdominal aorta.
-
Recovery and Acclimation: Animals are allowed a recovery period of at least one week post-surgery. Prior to the study, they may undergo a period of sham dosing to acclimate to the procedure.
-
Dosing: The test compound (fostamatinib or this compound) or vehicle is administered orally at specified doses and frequencies.
-
Data Collection: Blood pressure and heart rate are continuously monitored and recorded using the telemetry system.
-
Data Analysis: The collected data is analyzed to determine the change in blood pressure parameters over time compared to baseline and the vehicle control group.
Clinical: Ambulatory Blood Pressure Monitoring (ABPM)
The clinical study evaluating the blood pressure effects of this compound in hypertensive patients utilized a robust design to detect potential changes.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, 2-period crossover trial.[2]
-
Study Population: Men and women with mild to moderate hypertension.[2]
-
Intervention: this compound (100 mg BID) or placebo for 10 days in each period, with a washout period in between.[2]
-
Primary Endpoint: Change from baseline in 24-hour mean systolic and diastolic blood pressure, measured by ambulatory blood pressure monitoring (ABPM).[2]
-
Data Collection: ABPM devices are worn by participants for 24 hours at baseline and at the end of each treatment period to capture blood pressure readings at regular intervals throughout the day and night.
-
Data Analysis: The mean change in 24-hour systolic and diastolic blood pressure from baseline is calculated for both the this compound and placebo treatment periods to determine the treatment difference.
In Vitro: VEGFR2 Kinase Inhibition Assay
To determine the inhibitory activity of a compound against VEGFR2, enzymatic assays are commonly employed.
-
Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR2 kinase.
-
Methodology: A typical assay involves incubating the recombinant human VEGFR2 kinase enzyme with a substrate (e.g., a synthetic peptide) and adenosine triphosphate (ATP) in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or radiometric detection.
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is calculated to determine its potency as a VEGFR2 inhibitor.
Conclusion
The available preclinical and clinical data clearly differentiate the blood pressure effects of this compound and fostamatinib. Fostamatinib is associated with a dose-dependent increase in blood pressure, a consequence of its off-target inhibition of VEGFR2. In contrast, the high selectivity of this compound for Syk/ZAP70 and its lack of activity against VEGFR2 result in a neutral effect on blood pressure. This distinction in their cardiovascular safety profiles is a critical consideration for the development and potential clinical application of these Syk inhibitors.
References
- 1. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Cardiovascular Risks of Fostamatinib in Patients with Rheumatoid Arthritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Clinical Characterization of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, in Normotensive and Hypertensive Cardiovascular Models - ACR Meeting Abstracts [acrabstracts.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
A Comparative Guide to the In Vitro and In Vivo Potency of MK-8457
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo potency of MK-8457, a novel dual inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70). The data presented herein is intended to offer an objective overview of this compound's pharmacological profile, with comparative insights into the established SYK inhibitor, Fostamatinib.
Executive Summary
This compound is a potent, reversible, and ATP-competitive inhibitor of both SYK and ZAP70.[1] In preclinical studies, it has demonstrated significant inhibitory activity in a range of cellular assays relevant to inflammatory and autoimmune pathways. In vivo, this compound has shown dose-dependent efficacy in rodent models of arthritis.[1] This guide summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the targeted signaling pathway.
Data Presentation
In Vitro Potency
The in vitro potency of this compound was evaluated in a series of biochemical and cellular assays, demonstrating its inhibitory effects on key signaling pathways in various immune cells.[1] For comparison, in vitro potency data for Fostamatinib (active metabolite R406) is also included.
Table 1: In Vitro Potency of this compound and Fostamatinib (R406)
| Compound | Assay Type | Target/Pathway | Cell Type | Parameter | Potency | Reference |
| This compound | Degranulation Assay | FcεRI-mediated degranulation | Primary Human Mast Cells | IC50 | 38 ± 20 nM | [1] |
| This compound | Degranulation Assay | FcεRI-mediated degranulation | Human Whole Blood Basophils | IC50 | 797 ± 365 nM | [1] |
| This compound | pBLNK Activation Assay | BCR-mediated pBLNK activation | Human RAMOS Cells | IC50 | 35 ± 27 nM | [1] |
| This compound | CD69 Upregulation Assay | BCR-mediated CD69 upregulation | Human Whole Blood B Cells | IC50 | 1398 ± 505 nM | [1] |
| This compound | IL-2 Production Assay | TCR-mediated IL-2 production | Jurkat Cells | IC50 | 84 ± 26 nM | [1] |
| This compound | IL-2 Production Assay | PHA-induced IL-2 production | Human Whole Blood T Cells | IC50 | 1175 ± 362 nM | [1] |
| Fostamatinib (R406) | Cell-free Kinase Assay | SYK Inhibition | - | IC50 | 41 nM |
In Vivo Potency
The in vivo efficacy of this compound was assessed in rat models of arthritis. Fostamatinib has also been evaluated in similar preclinical models, providing a basis for comparison.
Table 2: In Vivo Potency of this compound and Fostamatinib in Rodent Arthritis Models
| Compound | Animal Model | Dosing Regimen | Efficacy Readout | Outcome | Reference |
| This compound | Rat Adjuvant-Induced Arthritis | Dose-dependent | Paw Thickness | Dose-dependent inhibition | [1] |
| This compound | Rat Collagen-Induced Arthritis | Dose-dependent | Paw Thickness | Dose-dependent inhibition | [1] |
| Fostamatinib | Rat Collagen-Induced Arthritis | 15 and 30 mg/kg, q.d., p.o. | Clinical Arthritis Score | Significant reduction in arthritis severity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.
In Vitro Assay Protocols
1. Human Mast Cell Degranulation Assay
-
Objective: To assess the inhibitory effect of this compound on IgE-mediated degranulation of primary human mast cells.
-
Method:
-
Primary human mast cells are sensitized with anti-IgE.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Degranulation is induced by cross-linking of FcεRI.
-
The release of β-hexosaminidase, a marker of degranulation, is measured using a colorimetric assay.
-
IC50 values are calculated from the dose-response curve.
-
2. RAMOS Cell pBLNK Activation Assay
-
Objective: To determine the potency of this compound in inhibiting B-cell receptor (BCR) signaling.
-
Method:
-
Human RAMOS B-cells are treated with different concentrations of this compound.
-
BCR signaling is activated by stimulation with anti-IgM.
-
The phosphorylation of BLNK (B-cell linker protein), a key downstream signaling molecule of SYK, is measured by flow cytometry or Western blot.
-
IC50 values are determined by quantifying the inhibition of pBLNK levels.
-
3. Jurkat Cell IL-2 Production Assay
-
Objective: To evaluate the inhibitory effect of this compound on T-cell receptor (TCR) signaling.
-
Method:
-
Jurkat T-cells are pre-incubated with a range of this compound concentrations.
-
TCR signaling is stimulated using anti-CD3 antibodies.
-
The production of Interleukin-2 (IL-2), a key cytokine in T-cell activation, is measured in the cell supernatant by ELISA.
-
IC50 values are calculated based on the reduction in IL-2 levels.
-
In Vivo Protocol
Rat Collagen-Induced Arthritis (CIA) Model
-
Objective: To assess the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
-
Method:
-
Arthritis is induced in rats by immunization with an emulsion of bovine type II collagen and Freund's adjuvant.
-
Following the onset of arthritis, rats are orally administered with vehicle or varying doses of this compound daily.
-
The severity of arthritis is monitored by measuring paw thickness using calipers.
-
Dose-dependent inhibition of paw swelling is evaluated to determine in vivo potency.
-
Mandatory Visualization
SYK/ZAP70 Signaling Pathways
The following diagram illustrates the central role of SYK and ZAP70 in the signaling cascades downstream of the B-cell receptor (BCR), T-cell receptor (TCR), and Fc epsilon RI (FcεRI). This compound, as a dual inhibitor, targets these kinases to modulate the immune response.
Caption: SYK/ZAP70 signaling pathways targeted by this compound.
Experimental Workflow for In Vitro Potency Assessment
The following diagram outlines the general workflow for determining the in vitro potency of an inhibitor like this compound in a cell-based assay.
Caption: General workflow for in vitro potency determination.
References
Assessing the Translational Relevance of MK-8457 Preclinical Findings: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of kinase inhibitors for autoimmune diseases, understanding the translational relevance of preclinical findings is paramount. This guide provides a comparative analysis of the preclinical data for MK-8457, a dual spleen tyrosine kinase (SYK) and zeta-chain-associated protein kinase 70 (ZAP70) inhibitor, against other SYK inhibitors, fostamatinib and entospletinib. The development of this compound for rheumatoid arthritis (RA) was discontinued due to a high rate of serious infections in Phase 2 trials, highlighting the critical need to dissect preclinical efficacy and safety signals. [1]
This guide summarizes key preclinical data in comparative tables, details experimental methodologies, and provides visualizations of the underlying biological pathways and experimental workflows to aid in the objective assessment of these compounds.
Executive Summary
This compound demonstrated potent inhibition of SYK and ZAP70 in preclinical models, translating to efficacy in rodent models of arthritis.[2] However, its journey was halted by safety concerns in clinical trials.[1] This contrasts with fostamatinib, a SYK inhibitor that, despite mixed results in RA trials, gained approval for chronic immune thrombocytopenia, and entospletinib, which has been investigated in various hematological malignancies and autoimmune models. A thorough examination of their preclinical profiles offers valuable insights into the therapeutic window and potential pitfalls of SYK/ZAP70 inhibition.
Comparative Preclinical Data
To facilitate a direct comparison, the following tables summarize the available quantitative data for this compound, fostamatinib, and entospletinib from preclinical studies.
In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 (nM) | Off-Target Activity | Reference |
| This compound | SYK | Enzymatic | 40x selectivity for SYK vs. ZAP70 | Inhibits TRKC, SRC, BLK with IC50 >100-fold above SYK IC50 | [2] |
| ZAP70 | Enzymatic | - | - | [2] | |
| FceRI-mediated degranulation | Human Mast Cells | 38 ± 20 | - | [2] | |
| FceRI-mediated degranulation | Human Whole Blood Basophils | 797 ± 365 | - | [2] | |
| BCR-mediated pBLNK activation | Human RAMOS Cells | 35 ± 27 | - | [2] | |
| TCR-mediated IL-2 production | Jurkat Cells | 84 ± 26 | - | [2] | |
| Fostamatinib (R406) | SYK | Enzymatic | Potent inhibitor | Associated with blood pressure increases, attributed to off-target activity on VEGFR2 | [3][4] |
| Entospletinib | SYK | Not Specified | Not Specified | Selective SYK inhibitor | [5] |
In Vivo Efficacy in Arthritis Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Rat Adjuvant-Induced Arthritis | Dose-dependent | Dose-dependent inhibition of paw thickness. | [2] |
| Rat Collagen-Induced Arthritis | Dose-dependent | High level of SYK/ZAP70 inhibition (69%) required for near-full suppression of CIA response. | [2] | |
| Fostamatinib | Rat Collagen-Induced Arthritis | 15 and 30 mg/kg q.d. | Significant reduction in arthritis severity and joint damage. | |
| Entospletinib | Mouse Autoantibody-Induced Arthritis | Dose-dependent | Dose-dependently decreased macroscopic signs of joint inflammation. | [5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the SYK/ZAP70 signaling pathway and a typical workflow for a collagen-induced arthritis preclinical study.
Caption: SYK/ZAP70 Signaling in B-Cells and T-Cells.
Caption: Experimental Workflow for Collagen-Induced Arthritis.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data.
In Vitro Kinase and Cellular Assays
-
Enzymatic Assays: The inhibitory activity of compounds against purified SYK and ZAP70 kinases is typically determined using radiometric or fluorescence-based assays. These assays measure the phosphorylation of a substrate peptide in the presence of varying concentrations of the inhibitor to calculate the IC50 value.
-
Cellular Assays:
-
Basophil Activation Test (BAT): Human whole blood is stimulated with an allergen (e.g., anti-IgE) in the presence of the inhibitor. The activation of basophils is measured by the upregulation of surface markers like CD63 or CD203c using flow cytometry.
-
B-Cell Receptor (BCR) Signaling: A B-cell line (e.g., Ramos) is stimulated with an anti-IgM antibody. The phosphorylation of downstream signaling molecules like BLNK or the upregulation of activation markers like CD69 is measured by western blotting or flow cytometry.
-
T-Cell Receptor (TCR) Signaling: A T-cell line (e.g., Jurkat) or primary T-cells are stimulated with an anti-CD3 antibody. The production of cytokines like IL-2 is measured by ELISA.
-
In Vivo Rheumatoid Arthritis Models
-
Collagen-Induced Arthritis (CIA) in Rodents: This is a widely used model that shares many pathological and immunological features with human RA.[6]
-
Induction: Animals (typically DBA/1 mice or Lewis rats) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.[6][7][8]
-
Treatment: Prophylactic or therapeutic dosing regimens can be employed. In a therapeutic model, treatment with the test compound is initiated after the onset of clinical signs of arthritis.[9]
-
Assessment: The severity of arthritis is monitored by visually scoring paw swelling, erythema, and ankylosis. At the end of the study, joints are collected for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.[9] Serum can also be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.[10]
-
Discussion on Translational Relevance
The preclinical data for this compound showed promise, with potent in vitro activity translating to efficacy in in vivo models of arthritis.[2] The dual inhibition of SYK and ZAP70 was hypothesized to provide a broader therapeutic effect by targeting both B-cell and T-cell mediated inflammation. However, the clinical outcome underscores a critical challenge in drug development: translating preclinical safety and efficacy to humans.
The high rate of serious infections observed with this compound in Phase 2 trials suggests that the high degree of SYK and/or ZAP70 inhibition may have led to significant immunosuppression.[1] This highlights the importance of carefully considering the therapeutic index in preclinical studies. While potent on-target activity is desirable, it must be balanced against the potential for on-target toxicity.
In comparison, fostamatinib, which also showed preclinical efficacy in arthritis models, ultimately found a therapeutic niche in a different indication. Its association with blood pressure increases, attributed to off-target effects, was a concern in its RA development program.[4] This emphasizes the importance of thorough off-target profiling in preclinical stages.
The case of this compound serves as a crucial reminder for researchers and drug developers. While preclinical models are invaluable tools, their predictive power for clinical safety and efficacy is not absolute. A deep understanding of the mechanism of action, a comprehensive assessment of on- and off-target effects, and a careful evaluation of the therapeutic window in preclinical studies are essential for increasing the probability of successful clinical translation. Future development of SYK/ZAP70 inhibitors may require more refined strategies, such as developing compounds with a more optimized selectivity profile or exploring indications where a narrower therapeutic window may be acceptable.
References
- 1. Efficacy and Safety of this compound, a Novel SYK Inhibitor for the Treatment of Rheumatoid Arthritis in Two Randomized, Controlled, Phase 2 Studies - ACR Meeting Abstracts [acrabstracts.org]
- 2. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Clinical Characterization of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, in Normotensive and Hypertensive Cardiovascular Models - ACR Meeting Abstracts [acrabstracts.org]
- 5. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. inotiv.com [inotiv.com]
- 10. chondrex.com [chondrex.com]
Safety Operating Guide
Navigating the Disposal of MK-8457: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like MK-8457 is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this investigational drug, a risk-based approach grounded in established guidelines for hazardous and pharmaceutical waste management is essential. This guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
The disposal of any investigational drug must adhere to federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[1][2][3][4] It is imperative that all laboratory personnel involved in handling such materials receive appropriate training on chemical waste management.[5]
Step 1: Waste Identification and Classification
The initial and most crucial step is to characterize the waste. Since this compound is an investigational compound, it should be treated as hazardous waste until proven otherwise. This involves a conservative assessment of its potential properties.
Key Actions:
-
Assume Hazardous Nature: In the absence of specific data, treat this compound as a hazardous substance.
-
Consult Internal Expertise: Liaise with your institution's Environmental Health and Safety (EHS) department to determine the appropriate waste classification.[6]
-
Segregate at the Source: Never mix this compound waste with other waste streams.[7][8]
Step 2: Proper Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures that waste is managed correctly.[7][9]
Container Selection:
-
Use containers that are chemically compatible with this compound.[1][8] For solid waste, a robust, sealable plastic container is often suitable. For liquid waste, glass or compatible plastic containers should be used.[5]
-
Ensure containers are leak-proof and have secure, tight-fitting lids.[1][8]
-
Original containers of the drug can be used for disposal, provided they are securely sealed.[5]
Segregation Practices:
-
Keep solid and liquid waste separate.[8]
-
Do not mix this compound with other chemical wastes unless explicitly approved by your EHS department.
The following table summarizes the segregation and containerization strategy for different forms of this compound waste.
| Waste Type | Container Type | Segregation Requirements |
| Solid this compound (unused powder) | Labeled, sealed, and compatible plastic container. | Store separately from all other chemical and laboratory waste. |
| Liquid Solutions of this compound | Labeled, sealed, and compatible glass or plastic container. | Do not mix with other solvent or aqueous waste streams. |
| Contaminated Labware (pipette tips, vials) | Puncture-resistant, labeled sharps container or a designated solid waste container. | Segregate from non-contaminated labware. |
| Contaminated Personal Protective Equipment (PPE) | Labeled, sealed plastic bag or container. | Keep separate from regular trash and non-hazardous PPE. |
Step 3: Labeling and Storage
Accurate labeling is a regulatory requirement and is critical for safety.[7][9]
Labeling Requirements:
-
Attach a "HAZARDOUS WASTE" label to each container as soon as waste is first added.[5]
-
The label must include:
Storage Guidelines:
-
Store waste containers in a designated Satellite Accumulation Area (SAA).[5][10]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[1]
-
Ensure secondary containment, such as a larger tub, for liquid waste containers.[5][8]
-
Keep containers closed except when adding waste.[10]
Step 4: Disposal Procedures
The final disposal of this compound waste must be handled by a licensed hazardous waste vendor.[5][6]
Disposal Workflow:
-
Contact EHS: When waste containers are approaching full, or before the designated accumulation time limit is reached, contact your institution's EHS department to arrange for a waste pickup.[10]
-
Professional Collection: The EHS department will coordinate with a certified hazardous waste disposal company for collection, transportation, and final disposal.[6][11]
-
Incineration: The most common and required method for disposing of pharmaceutical and investigational drug waste is incineration at a permitted facility.[5][6][12]
-
Documentation: Maintain all records of waste disposal, including manifests, as required by your institution and regulatory agencies.[6]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Decision pathway for handling this compound waste.
Caption: Experimental workflow and waste management for this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. sustainable-markets.com [sustainable-markets.com]
- 3. Hazardous Waste Manage... | A-State Knowledge Base [kb.astate.edu]
- 4. axonator.com [axonator.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling MK-8457
Researchers and laboratory personnel must adhere to strict safety protocols when handling the compound MK-8457 to mitigate potential hazards. This guide provides essential information on the required Personal Protective Equipment (PPE), safe handling procedures, and disposal methods. The following recommendations are synthesized from safety data sheets for similar laboratory research chemicals, in the absence of a specific safety data sheet for this compound.
Personal Protective Equipment (PPE)
The appropriate PPE is critical to ensure personal safety when working with this compound. This compound is classified as toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is necessary.
| PPE Category | Item | Specification/Use |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin contact.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | Use to protect against splashes and dust.[1] |
| Face Protection | Face shield | Recommended in addition to goggles when there is a significant risk of splashing.[1] |
| Skin and Body Protection | Laboratory coat | Wear a lab coat to protect personal clothing and skin. |
| Respiratory Protection | Dust mask or respirator | Use when handling the compound in powdered form to avoid inhalation of dust.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.
First Aid Measures:
-
If swallowed: Immediately call a poison center or doctor. Rinse mouth.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Disposal:
-
Dispose of unused compound and contaminated materials in accordance with institutional, local, state, and federal regulations.
-
Do not allow the product to enter drains.[1]
-
Contaminated packaging should be disposed of in the same manner as the product itself.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
